Pyr-Arg-Thr-Lys-Arg-AMC TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUHMHLXQHSPN-HUQKKSBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58F3N13O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyr-Arg-Thr-Lys-Arg-AMC TFA Substrate: A Technical Guide to Specificity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin Trifluoroacetate (Pyr-Arg-Thr-Lys-Arg-AMC TFA), serves as a critical tool for the characterization of a specific subset of serine proteases. Its core peptide sequence, RTKR, mimics the cleavage sites of various precursor proteins, making it a valuable reagent for studying the activity of enzymes involved in their processing. This technical guide provides an in-depth analysis of the substrate's specificity, offering quantitative kinetic data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Enzyme Specificity and Kinetic Parameters
Pyr-Arg-Thr-Lys-Arg-AMC is primarily recognized and cleaved by proprotein convertases (PCs), a family of calcium-dependent serine endoproteases. These enzymes play a crucial role in the post-translational modification of a wide array of proteins by cleaving at basic amino acid residues. The substrate is also reported to be cleaved by other proteases such as trypsin, thrombin, and the viral protease flavivirin.
The efficiency of cleavage by various proteases is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity.
The following table summarizes the known Km values for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by several human proprotein convertases[1]:
| Enzyme | Km (µM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Data sourced from Gordon et al. (2008).[1]
Kinetic data for trypsin, thrombin, and flavivirin with this specific substrate are not as readily available in the literature. However, the presence of arginine and lysine residues at the P1 and P2 positions of the substrate's cleavage site suggests that it would be susceptible to cleavage by trypsin-like serine proteases.
Signaling Pathway Context: Proprotein Convertases in Cellular Processing
Proprotein convertases are key players in the secretory pathway, where they process a vast number of precursor proteins into their mature, biologically active forms. This processing is essential for a multitude of physiological processes, including hormone production, growth factor activation, and neuronal signaling. The diagram below illustrates the general role of furin, a prototypical proprotein convertase, in this pathway.
Caption: Generalized pathway of proprotein processing by Furin in the Golgi apparatus.
Experimental Protocols
Fluorogenic Protease Assay Using Pyr-Arg-Thr-Lys-Arg-AMC
This protocol outlines a general procedure for measuring the activity of proteases capable of cleaving Pyr-Arg-Thr-Lys-Arg-AMC. The assay is based on the principle that the cleavage of the substrate by a protease liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in an increase in fluorescence that can be monitored over time.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., Furin, PC1/3, etc.)
-
Assay Buffer (specific to the enzyme being tested, see below)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
DMSO (for substrate stock solution)
Enzyme-Specific Assay Buffers: [1]
-
Furin: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol
-
PC1/3, PC4, PC5/6, PC7, PACE4: 20 mM Bis-Tris, pH 6.5, 1 mM CaCl2
-
PC2: 20 mM Bis-Tris, pH 5.6, 1 mM CaCl2, 0.1% (w/v) Brij-30
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in the appropriate assay buffer to the desired final concentrations for the assay (e.g., a range of concentrations to determine Km).
-
Dilute the enzyme stock solution in the appropriate assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Assay:
-
Add a fixed volume of the enzyme working solution to each well of the 96-well plate.
-
To initiate the reaction, add a fixed volume of the substrate working solution to each well. The final volume in each well should be consistent.
-
Include appropriate controls:
-
No-enzyme control: Substrate in assay buffer without enzyme to measure background fluorescence.
-
No-substrate control: Enzyme in assay buffer without substrate.
-
-
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
To determine Km and Vmax, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in performing a fluorogenic protease assay.
Caption: A streamlined workflow for a fluorogenic protease assay.
Applications in Drug Discovery
The specific cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by proprotein convertases makes it a valuable tool in drug discovery for the identification of inhibitors of these enzymes. Dysregulation of PC activity has been implicated in various diseases, including cancer, infectious diseases (due to the processing of viral and bacterial proteins), and metabolic disorders.
High-throughput screening (HTS) campaigns can utilize this substrate to identify small molecules or biologics that inhibit the activity of a specific PC. The logical relationship for such a screening process is depicted below.
Caption: Logical flow for identifying protease inhibitors using a fluorescence-based assay.
Conclusion
This compound is a highly specific and versatile fluorogenic substrate for the study of proprotein convertases and other related serine proteases. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this tool in their investigations of enzyme function and in the pursuit of novel therapeutic agents. The provided visualizations aim to clarify the underlying biological and experimental processes, facilitating a deeper understanding of the substrate's application.
References
A Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Trypsin-Like Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin trifluoroacetate (Pyr-Arg-Thr-Lys-Arg-AMC TFA), is a valuable tool for the sensitive detection of trypsin-like protease activity. These proteases, characterized by their cleavage of peptide bonds C-terminal to arginine or lysine residues, play critical roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer. Consequently, the accurate measurement of their activity is essential for basic research and drug development.
This technical guide provides an in-depth overview of the application of this compound in trypsin-like protease assays. It covers the principles of the assay, detailed experimental protocols, and the interpretation of results.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate by a trypsin-like protease. The substrate, Pyr-Arg-Thr-Lys-Arg-AMC, is a pentapeptide sequence specifically designed to be recognized and cleaved by these enzymes. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond C-terminal to the final arginine residue, free AMC is released. The liberated AMC exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the activity of the protease.
The trifluoroacetate (TFA) salt form of the peptide generally enhances its solubility in aqueous solutions, a beneficial characteristic for assay development. While the presence of residual TFA from the purification process contributes to the total mass of the product, for most standard in vitro assays, these levels do not interfere with the experimental results.[1]
Quantitative Data
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Furin | ~6.5 | - | ~2 x 10⁴ |
Note: Data for trypsin with this specific substrate is not currently available in the cited literature. The data for furin is provided for comparative purposes. The k_cat_ value for furin with this substrate was not specified in the provided search results.
For comparison, the kinetic parameters for a different fluorogenic trypsin substrate, DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS, are provided below:
| Substrate | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | Trypsin | 34 | 40 | 1.17 x 10⁶ |
Experimental Protocols
The following is a generalized protocol for a trypsin-like protease assay using this compound. It is recommended to optimize the assay conditions for each specific enzyme and experimental setup.
Reagent Preparation
-
Assay Buffer: A common buffer for trypsin assays is 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0. The optimal pH for trypsin activity is generally between 7.5 and 8.5.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. A typical stock concentration is 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the trypsin-like protease in an appropriate buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically. It is advisable to prepare fresh dilutions of the enzyme for each experiment.
-
AMC Standard Solution: To quantify the protease activity, a standard curve of free AMC is required. Prepare a stock solution of 7-amino-4-methylcoumarin in the assay buffer.
Assay Procedure
-
Prepare the Reaction Plate: Add the desired volume of assay buffer to the wells of a 96-well microplate suitable for fluorescence measurements (e.g., black-walled, clear-bottom plates).
-
Add Enzyme: Add the enzyme solution to the appropriate wells. Include a negative control well with no enzyme to measure background fluorescence.
-
Initiate the Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the K_m_ value to ensure the reaction rate is proportional to the enzyme concentration.
-
Incubation: Incubate the plate at a constant temperature, typically 37°C. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The optimal excitation and emission wavelengths for AMC are approximately 360-380 nm and 440-460 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.
-
Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
-
Enzyme activity can be expressed in terms of the amount of substrate hydrolyzed per unit time per amount of enzyme.
-
Visualizations
Enzymatic Reaction Workflow
The following diagram illustrates the basic workflow for a trypsin-like protease assay using this compound.
Caption: Experimental workflow for a fluorometric trypsin-like protease assay.
Principle of Fluorescence Generation
This diagram shows the enzymatic cleavage of the substrate and the subsequent release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC and release of fluorescent AMC.
Signaling Pathway: Trypsin and Protease-Activated Receptor 2 (PAR2)
Trypsin-like proteases are known to activate signaling pathways through the cleavage of Protease-Activated Receptors (PARs). The diagram below illustrates a simplified signaling cascade initiated by the activation of PAR2 by trypsin.
Caption: Simplified signaling pathway of Protease-Activated Receptor 2 (PAR2) activation by trypsin.
Conclusion
This compound is a sensitive and specific substrate for the measurement of trypsin-like protease activity. Its use in a fluorometric assay format allows for continuous monitoring of enzyme kinetics and is amenable to high-throughput screening applications. While specific kinetic data for trypsin with this substrate is not extensively documented, the provided protocols and principles offer a solid foundation for its application in research and drug discovery. The ability to monitor the activity of these crucial enzymes provides valuable insights into their roles in health and disease, facilitating the development of novel therapeutic interventions.
References
The Dual Role of Trifluoroacetic Acid (TFA) in the Application of the Fluorogenic Peptide Substrate Pyr-Arg-Thr-Lys-Arg-AMC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Pyr-Arg-Thr-Lys-Arg-AMC, a fluorogenic substrate for a variety of serine proteases including furin and trypsin, is a cornerstone tool in drug discovery and biomedical research for assessing enzyme activity and inhibitor efficacy. This pentapeptide, linked to a 7-amino-4-methylcoumarin (AMC) fluorophore, is most commonly supplied as a trifluoroacetate (TFA) salt. The presence of TFA is a direct consequence of its essential roles in solid-phase peptide synthesis (SPPS) and purification. While indispensable in the manufacturing process, residual TFA can have significant, and often overlooked, implications for the experimental outcomes. This technical guide provides a comprehensive overview of the multifaceted role of TFA in the context of Pyr-Arg-Thr-Lys-Arg-AMC, offering insights into its chemical interactions, its impact on experimental data, and protocols for its management.
The Chemical Context: Why TFA is Present
Trifluoroacetic acid (TFA) is a strong organic acid that plays two primary roles in the production of synthetic peptides like Pyr-Arg-Thr-Lys-Arg-AMC:
-
Cleavage Agent in SPPS: During solid-phase peptide synthesis, the growing peptide chain is anchored to a solid resin support. Once the synthesis is complete, TFA is used to cleave the peptide from this resin.[1][2] Its strength is sufficient to break the anchoring bond without degrading the peptide itself.
-
Ion-Pairing Agent in HPLC Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides. TFA is added to the mobile phase as an ion-pairing agent.[3] It forms a salt with the positively charged residues of the peptide (in this case, Arginine and Lysine), neutralizing their charge and improving the chromatographic separation, leading to a higher purity product.[3]
As a result of these processes, the final lyophilized peptide product is a salt, with the trifluoroacetate anion (CF₃COO⁻) acting as a counter-ion to the protonated basic amino acid residues of the peptide.
The Impact of TFA on the Peptide and its Application
The presence of TFA as a counter-ion is not merely an inert consequence of synthesis; it actively influences the physicochemical properties of Pyr-Arg-Thr-Lys-Arg-AMC and can impact its use in enzymatic assays.
Physicochemical Properties
| Property | Impact of TFA | Rationale |
| Solubility | Generally enhances solubility in aqueous solutions.[4] | The formation of a salt with the highly polar trifluoroacetate counter-ion can improve the overall polarity of the peptide, facilitating its dissolution in aqueous buffers. |
| Molecular Weight | Increases the overall mass of the peptide product. | The trifluoroacetate ions contribute to the total weight of the lyophilized powder. The peptide content typically constitutes >80% of the total weight, with TFA accounting for the remainder.[4] |
| pH of Solution | Can lower the pH of the peptide solution when dissolved.[2] | As a strong acid, residual TFA can decrease the pH of unbuffered solutions, which can, in turn, affect enzyme activity and assay conditions. |
| Secondary Structure | May induce slight changes in the peptide's secondary structure.[2][5] | The interaction of the counter-ion with the peptide backbone can influence hydrogen bonding and lead to conformational changes.[2][5] |
Impact on Enzymatic Assays
While for many standard in vitro assays the residual levels of TFA may not cause significant interference, its presence should be carefully considered, especially in highly sensitive cellular or biochemical studies.[4]
| Aspect | Potential Impact of TFA | Considerations for Researchers |
| Enzyme Kinetics | Can alter enzymatic catalysis.[6] | The change in pH due to TFA can shift the enzyme's activity from its optimum. Furthermore, direct interactions between TFA and the enzyme or substrate may occur. |
| Cell-Based Assays | Can exhibit cytotoxicity and affect cell proliferation.[7] | The effects can be concentration-dependent, with some studies showing inhibition of cell growth at nanomolar concentrations and others showing stimulation at micromolar to millimolar concentrations.[2][7] |
| Fluorescence Signal | Potential for fluorescence quenching or alteration of the AMC spectrum. | While direct evidence for TFA quenching of AMC is limited, interactions of acidic protons with fluorophores can in some cases alter their emission properties. |
| LC-MS Analysis | Can cause ion suppression in mass spectrometry.[8][9] | TFA is known to interfere with and significantly reduce the signal in LC-MS analysis, which can be problematic when analyzing cleavage products.[3][8][9] |
Experimental Protocols and Considerations
Given the potential for TFA to influence experimental results, it is crucial for researchers to be aware of its presence and to have protocols in place for its management.
Standard Protocol for a Furin Activity Assay using Pyr-Arg-Thr-Lys-Arg-AMC
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Pyr-Arg-Thr-Lys-Arg-AMC (TFA salt)
-
Recombinant human furin
-
Assay Buffer: 20 mM HEPES, 0.2 mM CaCl₂, 0.2 mM B-mercaptoethanol, pH 7.0
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of Pyr-Arg-Thr-Lys-Arg-AMC in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Enzyme Preparation: Dilute the recombinant furin in cold Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the diluted furin solution to each well.
-
For a negative control, add 50 µL of Assay Buffer instead of the furin solution.
-
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time at 37°C. The rate of AMC release is proportional to the furin activity.
Note on TFA: For most in vitro enzyme kinetic assays, the dilution of the peptide stock solution into the assay buffer will likely reduce the final TFA concentration to a level that does not significantly interfere with the assay. However, for highly sensitive applications or when unexpected results are observed, TFA removal should be considered.
Protocol for TFA Removal (Counter-ion Exchange)
For experiments where the presence of TFA is a concern, it can be exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.
Method 1: Lyophilization with HCl
-
Dissolve the peptide in a 100 mM HCl solution.
-
Allow the solution to stand at room temperature for a few minutes.
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution to obtain the peptide as an HCl salt.
-
Repeat the process 2-3 times to ensure complete exchange.
Method 2: Ion-Exchange Chromatography
-
Prepare a strong anion exchange resin column.
-
Equilibrate the column with a solution of the desired counter-ion (e.g., sodium acetate).
-
Wash the column with deionized water to remove excess salt.
-
Dissolve the peptide in deionized water and apply it to the column.
-
Elute the peptide with deionized water. The trifluoroacetate ions will be retained by the resin, and the peptide will elute with the new counter-ion.
-
Lyophilize the peptide-containing fractions.
Visualizing the Core Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
References
- 1. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
The Cutting Edge: A Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Novel Protease Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, in the identification and characterization of novel proteases. This powerful tool is instrumental in advancing drug discovery and understanding complex biological processes.
Introduction
This compound is a synthetic peptide substrate containing a 7-amino-4-methylcoumarin (AMC) fluorophore. When the amide bond between the arginine residue and the AMC group is cleaved by a protease, the AMC is released, resulting in a measurable increase in fluorescence. This property makes it a highly sensitive and versatile tool for detecting and quantifying the activity of a specific subset of proteases, particularly those that recognize and cleave after basic amino acid residues. This guide will provide a comprehensive overview of its applications, quantitative data, detailed experimental protocols, and its relevance in key signaling pathways.
Data Presentation: Quantitative Analysis of Protease-Substrate Interactions
The utility of this compound as a substrate for a variety of proteases is demonstrated by its kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
| Protease Family | Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Proprotein Convertases | Furin | 6.5[1] | Not specified | ~2 x 10⁴[2][3] |
| Proprotein Convertases | PC1/3 | 3.0[1] | Not specified | Not specified |
| Proprotein Convertases | PC2 | 6.6[1] | Not specified | Not specified |
| Proprotein Convertases | PC4 | 1.7[1] | Not specified | Not specified |
| Proprotein Convertases | PC5/6 | 2.0[1] | Not specified | Not specified |
| Proprotein Convertases | PC7 | 9.5[1] | Not specified | Not specified |
| Proprotein Convertases | PACE4 | 3.0[1] | Not specified | Not specified |
| Serine Protease | Trypsin | Data not available | Data not available | Data not available |
| Serine Protease | Thrombin | Data not available | Data not available | Data not available |
Note: While this compound is reported to be a substrate for trypsin and thrombin, specific kinetic constants were not available in the reviewed literature.[4][5][6][7]
Experimental Protocols
Protease Activity Assay
This protocol outlines a general method for determining the activity of a protease using this compound.
Materials:
-
Purified protease of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare the substrate working solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare the enzyme solution: Dilute the purified protease in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the reaction:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
For a negative control, add 50 µL of assay buffer without the enzyme.
-
-
Incubate and measure fluorescence:
-
Immediately place the microplate in the fluorometric reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial velocity (rate) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar concentration of product using a standard curve of free AMC.
-
Inhibitor Screening Assay
This protocol provides a framework for screening potential protease inhibitors.
Materials:
-
All materials from the Protease Activity Assay protocol
-
Library of potential inhibitor compounds
Procedure:
-
Prepare solutions:
-
Prepare the substrate working solution and enzyme solution as described above.
-
Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
-
Set up the reaction:
-
In the wells of a 96-well plate, add a small volume (e.g., 1-2 µL) of each inhibitor dilution.
-
Add 50 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Initiate the reaction: Add 50 µL of the substrate working solution to each well.
-
Incubate and measure fluorescence: Follow the same procedure as the Protease Activity Assay.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Signaling Pathways and Biological Relevance
Proteases that cleave substrates with the Arg-X-Lys/Arg-Arg motif, such as the proprotein convertases (PCs), play critical roles in a multitude of signaling pathways by activating precursor proteins. A prominent example is the activation of Transforming Growth Factor-beta (TGF-β).
Furin-Mediated Activation of the TGF-β Signaling Pathway
TGF-β is a pleiotropic cytokine that regulates cell growth, differentiation, and apoptosis. It is synthesized as an inactive precursor, pro-TGF-β, which requires proteolytic cleavage by furin or other PCs for activation.[8][9][10][11][12]
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 9. Hepatitis C virus-induced furin and thrombospondin-1 activate TGF-β1: Role of TGF-β1 in HCV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that furin is an authentic transforming growth factor-beta1-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Furin Activity Assay Using Pyr-Arg-Thr-Lys-Arg-AMC TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family, plays a crucial role in the post-translational modification of a wide array of precursor proteins within the secretory pathway.[1][2] It recognizes and cleaves proteins at the C-terminal side of the consensus motif Arg-X-Lys/Arg-Arg↓.[3] This processing is vital for the activation of numerous substrates, including hormones, growth factors, receptors, and viral envelope glycoproteins.[1][4] For instance, the cleavage of the SARS-CoV-2 spike glycoprotein by furin is a critical step for viral entry and fusion, making furin a significant therapeutic target.[4][5]
The Pyr-Arg-Thr-Lys-Arg-AMC TFA assay is a sensitive and continuous fluorometric method for measuring furin activity. The substrate, pERTKR-AMC, contains the furin recognition sequence linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[6] In its intact peptide form, the fluorescence of AMC is quenched.[7] Upon cleavage by furin, free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this increase is directly proportional to the furin activity. This assay is widely used for studying enzyme kinetics, screening for furin inhibitors, and characterizing furin activity in various biological samples.[1][8]
I. Signaling Pathway: Furin-Mediated Cleavage of SARS-CoV-2 Spike Protein
II. Experimental Protocols
A. Materials and Reagents
| Component | Details |
| Enzyme | Recombinant Human Furin |
| Substrate | This compound (pERTKR-AMC)[6] |
| Assay Buffer | 25 mM Tris, 1 mM CaCl₂, 0.5% (w/v) Brij-35, pH 9.0 (or similar, e.g., 20 mM HEPES, 1 mM CaCl₂, pH 7.5)[3] |
| Standard | 7-Amino-4-methylcoumarin (AMC)[8] |
| Inhibitor (Optional) | Furin Inhibitor I (e.g., Decanoyl-RVKR-CMK) or Chloromethylketone[4][6] |
| Solvent | DMSO (for dissolving substrate, standard, and inhibitor) |
| Plate | Solid black, flat-bottom 96-well plate (low-binding)[8][9] |
| Instrumentation | Fluorescent microplate reader[4] |
B. Reagent Preparation
-
Assay Buffer: Prepare the buffer as specified. Store at 4°C. Warm to room temperature before use.
-
AMC Standard Stock (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.[8]
-
Substrate Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Furin Enzyme Stock: Reconstitute and store the enzyme according to the manufacturer’s instructions. Typically stored at -80°C.[10] Avoid repeated freeze-thaw cycles. Prepare dilutions in assay buffer immediately before use.
-
Inhibitor Stock (Optional): Dissolve the furin inhibitor in DMSO to an appropriate stock concentration (e.g., 1 mM).[8] Store at -20°C.
C. Experimental Workflow Diagram
D. Assay Protocol
-
AMC Standard Curve:
-
Prepare serial dilutions of the 1 mM AMC stock in assay buffer to get concentrations from 0 to 20 µM.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence in endpoint mode using the settings below.
-
-
Enzyme Activity Assay:
-
Set up the reactions in a total volume of 100 µL per well. It is recommended to perform all reactions in triplicate.
-
Add the components in the order listed in the table below.
-
For inhibitor screening: Add the test compound or known inhibitor instead of DMSO vehicle. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
Initiate the reaction by adding the substrate working solution.
-
Immediately place the plate in the fluorescent microplate reader.
-
| Component | Enzyme Activity | Inhibitor Control | No Enzyme Control | Final Concentration |
| Assay Buffer | 83 µL | 83 µL | 88 µL | - |
| Furin Enzyme | 5 µL | 5 µL | 0 µL | 0.1-0.5 µg/mL |
| DMSO / Inhibitor | 2 µL | 2 µL | 2 µL | 2% DMSO |
| Substrate (500 µM) | 10 µL | 10 µL | 10 µL | 50 µM |
| Total Volume | 100 µL | 100 µL | 100 µL |
-
Measurement:
-
Measure the fluorescence in kinetic mode for 30-60 minutes at room temperature (or 25°C), taking readings every 1-2 minutes.[8]
-
| Parameter | Wavelength / Setting |
| Excitation Wavelength | 360-380 nm[4][11][12] |
| Emission Wavelength | 440-460 nm[4][11][12] |
| Reading Mode | Kinetic |
| Duration | 30-60 minutes |
III. Data Presentation and Analysis
A. Data Analysis
-
Calculate Reaction Rate:
-
Plot the relative fluorescence units (RFU) against time (minutes) for each well.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
-
AMC Standard Curve:
-
Subtract the fluorescence of the blank (0 µM AMC) from all standard readings.
-
Plot the net RFU versus AMC concentration (pmol/well).
-
Determine the slope of this curve, which is the conversion factor (pmol/RFU).
-
-
Calculate Specific Activity:
-
Use the following formula to calculate the specific activity of the furin enzyme: Specific Activity (pmol/min/µg) = [(ΔRFU/Δt) / (µg of enzyme per well)] * Conversion Factor (pmol/RFU)
-
-
Inhibitor Screening:
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100
-
To determine the IC₅₀ value, plot the percent inhibition against a range of inhibitor concentrations (log scale) and fit the data to a sigmoidal dose-response curve.
-
B. Summary of Quantitative Data
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 5-50 µM | Can be optimized based on Kₘ value. 5 µM is also commonly used.[6] |
| Enzyme Concentration | 0.1-0.5 µ g/well | Should be optimized to ensure the reaction rate is linear over the measurement period. |
| Final DMSO Concentration | ≤ 2% | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Temperature | Room Temperature (~25°C)[3] | Maintain consistent temperature for all assays. |
| Incubation Time | 30-60 minutes | Ensure measurements are taken within the initial linear phase of the reaction. |
C. Example Inhibition Data
| Inhibitor | Reported IC₅₀ (nM) |
| Furin Inhibitor 1 | 1.6[6] |
| Furin Inhibitor 2 | 110[6] |
This table provides reference values for known furin inhibitors, which can be used as positive controls in inhibitor screening experiments.
References
- 1. amsbio.com [amsbio.com]
- 2. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. bachem.com [bachem.com]
How to prepare a stock solution of Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a high-quality fluorogenic substrate designed for the sensitive detection of certain serine proteases. This pentapeptide, linked to 7-amino-4-methylcoumarin (AMC), is readily cleaved by enzymes such as trypsin, thrombin, and furin.[1][2][3] Upon enzymatic cleavage, the highly fluorescent AMC moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for enzyme activity assays, inhibitor screening, and kinetic studies. The trifluoroacetate (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions.[4]
Product Information
| Property | Value |
| Full Name | Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate salt |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ (peptide); TFA salt will have a different overall formula |
| Molecular Weight | 827.93 g/mol (free peptide)[4][5] |
| Appearance | Lyophilized powder |
| Purity (HPLC) | Typically >95% |
| Excitation Wavelength | ~360-380 nm |
| Emission Wavelength | ~440-460 nm |
| Storage of Powder | Store at -20°C or colder, protected from light |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles. |
Preparation of a Stock Solution
Recommended Solvents
For optimal solubility and stability, it is recommended to dissolve this compound in high-purity, sterile dimethyl sulfoxide (DMSO). Water can also be used, but care must be taken to ensure complete dissolution and sterility. If using water, the resulting solution should be sterilized by filtration through a 0.22 µm filter before use.[6]
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes to prevent condensation.
-
Calculate Required Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the peptide (assuming the molecular weight of the TFA salt is approximately 1000 g/mol to account for the counterion), you would add 100 µL of DMSO.
-
Reconstitution: Carefully add the calculated volume of DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the vial for a short period to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in light-protected tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Experimental Protocols
Determination of Stock Solution Concentration
Since this peptide lacks tryptophan or tyrosine residues, its concentration cannot be accurately determined by measuring absorbance at 280 nm. Alternative spectrophotometric methods are recommended:
| Method | Wavelength(s) | Principle |
| Waddell Method | 215 nm and 225 nm | The concentration (in mg/mL) is calculated as (A₂₁₅ - A₂₂₅) * 0.144. This method is suitable for peptides lacking aromatic residues.[7] |
| Absorbance at 205 nm | 205 nm | The peptide backbone absorbs light at this wavelength. The extinction coefficient can be estimated based on the amino acid sequence.[8][9][10] |
Note: Ensure that the buffer used for dilution does not have significant absorbance at these wavelengths.
Enzyme Activity Assay
This protocol provides a general framework for measuring protease activity in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified enzyme of interest (e.g., trypsin, furin)
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired final concentrations in the assay buffer. A typical starting point is a 2X working solution (e.g., 20 µM for a final concentration of 10 µM).
-
Prepare a dilution series of the enzyme in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the 2X substrate working solution to each well of the microplate.
-
Include control wells:
-
No-enzyme control: 50 µL of substrate working solution + 50 µL of assay buffer.
-
No-substrate control: 50 µL of enzyme solution + 50 µL of assay buffer.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted enzyme solution to the appropriate wells to start the reaction. The total volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time for each enzyme concentration.
-
The initial velocity (v₀) of the reaction is determined from the slope of the linear portion of the curve.
-
To convert RFU/min to moles of substrate cleaved per minute, a standard curve using free AMC is required.
-
AMC Standard Curve Protocol
-
Prepare AMC Stock Solution: Prepare a stock solution of pure 7-amino-4-methylcoumarin in the same assay buffer.
-
Create Dilution Series: Prepare a series of dilutions of the AMC stock solution in the assay buffer, covering the expected range of fluorescence in the enzyme assay.
-
Measure Fluorescence: Add 100 µL of each AMC dilution to the wells of a 96-well plate and measure the fluorescence as in the enzyme assay.
-
Plot Standard Curve: Plot the RFU values against the known AMC concentrations (in µM).
-
Determine Conversion Factor: The slope of the resulting linear regression will provide the conversion factor from RFU to µM of AMC.
Visualizations
Caption: Experimental workflow for a protease activity assay using this compound.
Caption: General mechanism of protease action and substrate cleavage.
References
- 1. biorbyt.com [biorbyt.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 5. Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate salt | 155575-02-3 | FP110566 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Sequence‐specific determination of protein and peptide concentrations by absorbance at 205 nm | Semantic Scholar [semanticscholar.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Determining Enzyme Kinetics of Serine Proteases using the Fluorogenic Substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A key aspect of this is the accurate determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). This document provides a detailed protocol for determining the kinetics of serine proteases, specifically trypsin and thrombin, using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.[1] This substrate is a pentapeptide linked to 7-amino-4-methylcoumarin (AMC), which upon enzymatic cleavage, releases the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity.[2][3]
Principle:
The enzymatic reaction is monitored by the increase in fluorescence resulting from the cleavage of the AMC group from the peptide substrate. The initial reaction rates are measured at various substrate concentrations, and this data is then used to calculate the kinetic parameters K_m and V_max by fitting to the Michaelis-Menten equation.
Materials and Reagents
-
Enzymes:
-
Trypsin (from bovine pancreas)
-
Thrombin (human)
-
-
Substrate: this compound
-
Fluorophore Standard: 7-amino-4-methylcoumarin (AMC)
-
Assay Buffers:
-
Trypsin Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl_2, pH 8.0
-
Thrombin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0
-
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
96-well black microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Experimental Protocols
Preparation of Stock Solutions
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.[1]
-
Enzyme Stock Solutions:
-
Trypsin (1 mg/mL): Reconstitute lyophilized trypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Store at -20°C.
-
Thrombin (100 U/mL): Reconstitute lyophilized thrombin in a suitable buffer (e.g., saline) to a stock concentration of 100 U/mL. Store at -20°C.
-
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
AMC Standard Curve
To convert the relative fluorescence units (RFU) to the concentration of the product (AMC), a standard curve is essential.
-
Prepare AMC dilutions: Perform a serial dilution of the 1 mM AMC stock solution in the respective assay buffer to obtain concentrations ranging from 0 µM to 50 µM.
-
Measure fluorescence: Add 100 µL of each AMC dilution to the wells of a 96-well black microplate. Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Plot the standard curve: Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The slope of this linear curve will be used to convert RFU/min to µM/min for the enzyme kinetics experiments.
Enzyme Kinetic Assay Protocol
The following protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare Substrate Dilutions:
-
Dilute the 10 mM substrate stock solution in the appropriate assay buffer to create a range of working concentrations (e.g., 2x final concentrations from 0 µM to 200 µM). It is recommended to test a wide range of substrate concentrations, including those well below and above the expected K_m.[4]
-
-
Prepare Enzyme Working Solutions:
-
Dilute the enzyme stock solution (trypsin or thrombin) in the corresponding ice-cold assay buffer to a 2x final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Procedure:
-
Add 50 µL of each substrate dilution to the wells of a pre-warmed (to the desired reaction temperature, e.g., 37°C) 96-well black microplate.
-
To initiate the reaction, add 50 µL of the 2x enzyme working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at Ex/Em = 380/460 nm.
-
Data Analysis
-
Calculate Initial Velocities (v_0):
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial linear portion of the curve and calculate the slope (RFU/min). This is the initial velocity (v_0).
-
-
Convert RFU/min to µM/min:
-
Use the slope from the AMC standard curve to convert the initial velocities from RFU/min to µM/min.
-
v_0 (µM/min) = (v_0 (RFU/min)) / (slope of AMC standard curve (RFU/µM))
-
-
Determine K_m and V_max:
-
Plot the initial velocity (v_0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of K_m and V_max.[5]
-
v_0 = (V_max * [S]) / (K_m + [S])
-
-
Alternatively, linearization methods such as the Lineweaver-Burk plot (1/v_0 vs. 1/[S]) can be used for a graphical estimation of K_m and V_max.[4][5] However, non-linear regression is generally preferred as it provides a more accurate determination of the kinetic parameters.[5]
-
Data Presentation
The quantitative data from the enzyme kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Average Fluorescence (RFU) |
| 0 | ... |
| 5 | ... |
| 10 | ... |
| 20 | ... |
| 30 | ... |
| 40 | ... |
| 50 | ... |
Table 2: Initial Velocities for Trypsin Catalyzed Reaction
| Substrate Concentration [S] (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| 0 | ... | ... |
| 10 | ... | ... |
| 25 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| 150 | ... | ... |
| 200 | ... | ... |
Table 3: Kinetic Parameters for Trypsin and Thrombin
| Enzyme | K_m (µM) | V_max (µM/min) |
| Trypsin | ... | ... |
| Thrombin | ... | ... |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining enzyme kinetics.
Signaling Pathway: Trypsin in Digestion
Caption: Activation of trypsin and its role in protein digestion.[6][7]
Signaling Pathway: Thrombin in the Coagulation Cascade
Caption: The central role of thrombin in the coagulation cascade.[8][9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jasco-global.com [jasco-global.com]
- 3. jascoinc.com [jascoinc.com]
- 4. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. Trypsin - Wikipedia [en.wikipedia.org]
- 7. mydiagnostics.in [mydiagnostics.in]
- 8. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protease Activity in Cell Lysates using Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of protease activity is crucial for understanding a wide range of physiological and pathological processes, making it a key area of focus in drug discovery and development. Proteases are involved in numerous signaling pathways, and their dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The fluorogenic substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), is a valuable tool for assessing the activity of specific proteases. This peptide sequence is recognized and cleaved by several serine proteases, including trypsin, thrombin, furin, and proprotein convertase 4 (PC4).[1][2][3] Cleavage of the substrate by a protease liberates the fluorescent aminomethylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence intensity. This application note provides a detailed protocol for utilizing Pyr-Arg-Thr-Lys-Arg-AMC TFA to measure protease activity in cell lysates, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
Quantitative data from protease activity assays should be organized for clarity and ease of comparison. The following tables provide a template for presenting key experimental parameters and results.
Table 1: Enzyme Kinetic Parameters for Pyr-Arg-Thr-Lys-Arg-AMC Cleavage
| Protease | Michaelis-Menten Constant (Km) | Catalytic Efficiency (kcat/Km) | Optimal pH |
| Furin | 6.5 µM[4] | ~2 x 104 M-1s-1[1][5] | 7.0 - 7.5[6] |
| Proprotein Convertase 4 (PC4) | 1.7 µM[4] | Not Reported | 6.5[4] |
| Trypsin | Not Reported | Not Reported | ~8.0 |
| Thrombin | Not Reported | Not Reported | ~8.0 |
Table 2: Inhibitor Potency (IC50) against Proteases using Pyr-Arg-Thr-Lys-Arg-AMC
| Protease | Inhibitor | IC50 |
| Trypsin | Specific Inhibitor (e.g., Aprotinin) | To be determined |
| Thrombin | Specific Inhibitor (e.g., Hirudin) | To be determined |
| Furin | Decanoyl-RVKR-cmk | To be determined |
Note: Specific IC50 values are dependent on experimental conditions and the inhibitor used. The values for this specific substrate would need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for preparing cell lysates and performing the protease activity assay.
Protocol 1: Preparation of Cell Lysates
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
For adherent cells, wash twice with ice-cold PBS, then detach by scraping. Avoid using trypsin as it will interfere with the assay.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without protease inhibitors, or a buffer containing 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100).
-
Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.
-
Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the cell lysate) to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Normalize the lysate concentration with lysis buffer to ensure equal protein loading in the protease assay.
-
Protocol 2: Protease Activity Assay using this compound
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer. A common buffer for trypsin and thrombin is 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0. For furin, a buffer of 100 mM HEPES, 1 mM CaCl2, pH 7.5 can be used.[4][6]
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. A starting concentration of 10-50 µM is recommended, which can be optimized based on the Km of the target protease.
-
Positive Control: Use purified active trypsin, thrombin, or furin as a positive control.
-
Negative Control: Use a reaction mixture without the cell lysate or with a lysate from cells known not to express the protease of interest.
-
Inhibitor Control (Optional): To confirm the specificity of the protease activity, pre-incubate the cell lysate with a known inhibitor of the target protease before adding the substrate.
-
-
Assay Procedure:
-
Add 50 µL of the cell lysate (containing 10-50 µg of total protein) to the wells of a black, flat-bottom 96-well plate.
-
For inhibitor studies, add the inhibitor to the lysate and incubate for 15-30 minutes at the assay temperature.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
The protease activity can be expressed as the change in relative fluorescence units (RFU) per minute per microgram of protein.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring protease activity.
Signaling Pathway of Thrombin and Trypsin
Caption: Thrombin and Trypsin signaling through PARs.
References
- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyr-Arg-Thr-Lys-Arg-AMC | CymitQuimica [cymitquimica.com]
- 6. A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Protease Assay Using Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, in in vitro protease assays. This substrate is a valuable tool for studying the activity of several serine proteases, including trypsin, thrombin, furin, and proprotein convertase 4 (PC4). The assay principle is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits a significant increase in fluorescence, which can be monitored in real-time to determine protease activity. This assay is highly sensitive and suitable for high-throughput screening of protease inhibitors, making it a critical methodology in drug discovery and development.
Principle of the Assay
The this compound substrate is a non-fluorescent molecule. In the presence of a specific protease, the enzyme recognizes and cleaves the peptide sequence, releasing the highly fluorescent AMC moiety. The rate of the fluorescence increase is directly proportional to the protease activity.
Key Features:
-
High Sensitivity: The fluorometric detection allows for the measurement of low levels of protease activity.
-
Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for real-time measurement of enzyme kinetics.
-
High-Throughput Compatibility: The simple mix-and-read format is amenable to automation and high-throughput screening in 96- or 384-well microplates.
-
Broad Applicability: This substrate can be used to assay multiple proteases, enabling comparative studies.
Applications
-
Enzyme Activity Measurement: Quantification of the enzymatic activity of purified proteases or proteases in biological samples.
-
Inhibitor Screening: High-throughput screening and characterization of potential protease inhibitors.
-
Drug Discovery: Evaluation of the potency and selectivity of drug candidates targeting specific proteases.
-
Kinetic Studies: Determination of key enzymatic parameters such as Km and kcat.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Trypsin Assay | Thrombin Assay | Furin Assay | PC4 Assay |
| This compound | 10 - 100 µM | 10 - 100 µM | 50 µM | 10 - 50 µM |
| Trypsin | 1 - 10 nM | - | - | - |
| Thrombin | - | 1 - 10 nM | - | - |
| Furin | - | - | 5 - 20 nM | - |
| PC4 | - | - | - | 10 - 50 nM |
| Assay Buffer | Buffer A | Buffer B | Buffer C | Buffer D |
| Inhibitor Control (Example) | Aprotinin (1 µM) | Argatroban (1 µM) | Decanoyl-RVKR-CMK (1 µM) | Decanoyl-RVKR-CMK (1 µM) |
Table 2: Typical Kinetic Parameters (Hypothetical Values for this compound)
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin | 25 | 150 | 6.0 x 10⁶ |
| Thrombin | 40 | 80 | 2.0 x 10⁶ |
| Furin | 15 | 200 | 1.3 x 10⁷ |
| PC4 | 30 | 100 | 3.3 x 10⁶ |
Note: These are example values and the actual kinetic parameters should be determined experimentally.
Experimental Protocols
Reagent Preparation
-
Assay Buffers:
-
Buffer A (Trypsin): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂.
-
Buffer B (Thrombin): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.
-
Buffer C (Furin): 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100.
-
Buffer D (PC4): 100 mM HEPES, pH 7.0, 2 mM CaCl₂, 0.2% Triton X-100.
-
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solutions: Prepare concentrated stock solutions of the respective proteases in an appropriate buffer (e.g., for trypsin, 20 mM Tris, 50 mM CaCl₂, pH 7.5). Aliquot and store at -80°C.
-
Inhibitor Stock Solutions: Prepare stock solutions of specific inhibitors in DMSO.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the substrate stock solution to the desired final concentration in the appropriate assay buffer.
-
Dilute the enzyme stock solution to the desired final concentration in the appropriate assay buffer. Keep on ice.
-
For inhibitor studies, prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Plate Setup:
-
Use a black, flat-bottom 96-well or 384-well microplate for fluorescence measurements.
-
Add the following to each well:
-
Blank: Assay buffer only.
-
Substrate Control: Substrate working solution.
-
Enzyme Control: Enzyme working solution.
-
Test Sample: Substrate working solution and enzyme working solution.
-
Inhibitor Sample: Substrate working solution, inhibitor solution, and enzyme working solution.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Initiate the Reaction:
-
Pre-incubate the plate with all components except the enzyme at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme working solution to the appropriate wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Subtract Background Fluorescence: Subtract the fluorescence of the blank from all other readings.
-
Calculate Initial Velocity (V₀): For kinetic assays, plot fluorescence intensity versus time. The initial velocity of the reaction is the slope of the linear portion of the curve.
-
Determine Protease Activity: Convert the change in fluorescence per unit time to the amount of product formed using a standard curve of free AMC.
-
Inhibitor Potency (IC₅₀): Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of inhibitor that reduces the enzyme activity by 50%.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the in vitro protease assay.
Signaling Pathway of Furin
Caption: Simplified signaling pathway involving furin-mediated proprotein activation.
Thrombin and Protease-Activated Receptor (PAR) Signaling
Caption: Thrombin signaling through Protease-Activated Receptor 1 (PAR1).
Application Notes and Protocols for Calculating Protease Activity from AMC Fluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining protease activity using fluorogenic substrates based on 7-amino-4-methylcoumarin (AMC). This method is widely used for its sensitivity and continuous monitoring capabilities, making it suitable for enzyme kinetics, inhibitor screening, and quality control in drug development.
Principle of the Assay
The assay relies on a peptide substrate covalently linked to AMC. This conjugate is minimally fluorescent. Upon cleavage of the peptide bond by a specific protease, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the protease activity.[1][2][3][4]
The enzymatic reaction can be summarized as follows:
Peptide-AMC (non-fluorescent) + Protease → Peptide + AMC (fluorescent)
Experimental Workflow
The general workflow for a protease activity assay using an AMC-based substrate involves several key steps, from preparation to data analysis.
Caption: Experimental workflow for protease activity measurement using AMC fluorescence.
Detailed Protocols
Materials and Reagents
-
Protease: Purified enzyme or cell lysate containing the protease of interest.
-
AMC-based peptide substrate: Specific for the protease being assayed.
-
AMC (7-amino-4-methylcoumarin): For standard curve preparation.[5]
-
Assay Buffer: Buffer composition will depend on the optimal conditions for the specific protease (e.g., Tris-HCl, HEPES).
-
Protease Inhibitor: (Optional) For negative controls to confirm specific protease activity.
-
96-well black microplates: For fluorescence measurements to minimize light scattering.
-
Fluorescence microplate reader: Capable of excitation at ~350 nm and emission at ~440 nm.[6][7]
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage |
| AMC Standard | 10 mM | DMSO | -20°C, protected from light |
| Peptide-AMC Substrate | 10 mM | DMSO | -20°C, protected from light |
| Protease | Varies | Assay Buffer | -80°C (refer to manufacturer's data sheet) |
| Protease Inhibitor | Varies | DMSO or Assay Buffer | -20°C or as recommended |
AMC Standard Curve Protocol
To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve with known concentrations of free AMC is essential.[5][8]
-
Prepare AMC Dilutions: Perform serial dilutions of the 10 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 µM to 100 µM.
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate. Include wells with Assay Buffer only as a blank.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope, which will be used to convert RFU to moles of AMC.
| AMC Concentration (µM) | Average RFU (Corrected) |
| 0 | 0 |
| 10 | Example Value |
| 20 | Example Value |
| 40 | Example Value |
| 60 | Example Value |
| 80 | Example Value |
| 100 | Example Value |
Protease Activity Assay Protocol
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer. This is crucial for determining kinetic parameters.
-
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of a 96-well black microplate.
-
For negative controls, pre-incubate the enzyme with a specific inhibitor before adding the substrate.
-
Include wells with only Assay Buffer and substrate to measure background fluorescence.
-
-
Initiate the Reaction: Add the substrate working solutions to the wells containing the enzyme to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.[8] The excitation and emission wavelengths should be set to ~350 nm and ~440 nm, respectively.[6][7]
Data Analysis and Calculation
Calculation of Initial Velocity (V₀)
-
Plot Fluorescence vs. Time: For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the Linear Range: Identify the initial linear portion of the curve.
-
Calculate the Slope: The slope of this linear portion represents the initial rate of the reaction in RFU/min.
-
Convert RFU/min to M/min: Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to moles/min and subsequently to M/min based on the reaction volume.
Protease Activity (mol/min) = (Slope of kinetic curve [RFU/min]) / (Slope of AMC standard curve [RFU/mol])
Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Plot Initial Velocity vs. Substrate Concentration: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations. This will generate a Michaelis-Menten curve.
-
Lineweaver-Burk Plot: For a linear representation, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[7]
-
The y-intercept corresponds to 1/Vₘₐₓ.
-
The x-intercept corresponds to -1/Kₘ.
-
The slope is Kₘ/Vₘₐₓ.
-
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/RFU) |
| 5 | Example Value | 0.2 | Calculated Value |
| 10 | Example Value | 0.1 | Calculated Value |
| 20 | Example Value | 0.05 | Calculated Value |
| 50 | Example Value | 0.02 | Calculated Value |
| 100 | Example Value | 0.01 | Calculated Value |
| 200 | Example Value | 0.005 | Calculated Value |
Protease Signaling Pathway Example
Proteases are involved in numerous signaling pathways. For instance, caspases are key proteases in the apoptosis pathway.
Caption: Simplified diagram of caspase-mediated apoptosis pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solutions protected from light. |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test with a positive control. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific protease. | |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths for AMC. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at the optimal temperature and for a shorter duration. | |
| Product inhibition | Analyze the initial linear phase of the reaction. |
References
- 1. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the detection of proteolytic activity in female Aedes aegypti mosquito midgut extracts using fluorogenic AMC protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. jasco.hu [jasco.hu]
- 8. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Pyr-Arg-Thr-Lys-Arg-AMC TFA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate extensively utilized in drug discovery for the characterization of proteases, particularly serine proteases such as furin and thrombin.[1][2][3][4] The peptide sequence, Pyr-Arg-Thr-Lys-Arg, mimics the cleavage site of various endogenous protein precursors. This substrate is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group. Upon enzymatic cleavage of the peptide backbone, the AMC moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for enzyme activity assays, inhibitor screening, and kinetic studies.
This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a primary focus on the proprotein convertase furin, a key enzyme in various pathological processes and a promising drug target.
Biochemical Properties and Mechanism of Action
This compound serves as a substrate for proteases that recognize and cleave at polybasic amino acid sequences. The enzyme hydrolyzes the amide bond between the arginine residue and the AMC group. This cleavage event liberates the AMC fluorophore, which exhibits a significant increase in fluorescence intensity upon excitation at approximately 360-380 nm, with an emission maximum at around 460 nm. The rate of AMC release is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction.
Applications in Drug Discovery
The primary applications of this compound in drug discovery include:
-
Enzyme Activity Assays: Quantifying the catalytic activity of purified proteases or enzymes present in complex biological samples.
-
High-Throughput Screening (HTS) for Inhibitors: Screening large compound libraries to identify potential inhibitors of target proteases.
-
Inhibitor Characterization: Determining the potency (e.g., IC50 values) and mechanism of action of identified inhibitors.
-
Kinetic Studies: Determining key enzymatic parameters such as the Michaelis-Menten constant (Km) and catalytic rate (kcat).[5]
Data Presentation: Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants (Km) of Pyr-Arg-Thr-Lys-Arg-AMC for various proprotein convertases, demonstrating its utility in characterizing this enzyme family.
| Enzyme | Km (μM) |
| Furin | 6.5[6] |
| PC1/3 | 3.0[6] |
| PC2 | 6.6[6] |
| PC4 | 1.7[6] |
| PC5/6 | 2.0[6] |
| PACE4 | 3.0[6] |
| PC7 | 9.5[6] |
Signaling Pathway
The following diagram illustrates the role of furin in the processing of precursor proteins, a key signaling pathway where Pyr-Arg-Thr-Lys-Arg-AMC can be used as a tool to study its activity and identify inhibitors. Furin is a calcium-dependent serine endoprotease that cleaves a wide array of precursor proteins at their paired basic amino acid processing sites within the trans-Golgi network, activating them.[7] Its substrates include growth factors, hormones, receptors, and viral envelope glycoproteins.[8]
Furin-mediated pro-protein processing pathway.
Experimental Protocols
Furin Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against furin using this compound.
Materials:
-
Recombinant human furin
-
This compound substrate
-
Assay Buffer: 100 mM HEPES, 1 mM CaCl2, 0.5% Triton X-100, pH 7.5
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute recombinant human furin in assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted furin solution to each well.
-
Include wells with enzyme and substrate but no inhibitor (positive control) and wells with substrate only (negative control/background).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of a pre-warmed solution of this compound in assay buffer to each well to initiate the reaction. The final substrate concentration should be at or near its Km value for furin (e.g., 10 µM).
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Screening (HTS) for Furin Inhibitors
This protocol outlines a workflow for a primary high-throughput screen to identify potential furin inhibitors from a large compound library.
Workflow Diagram:
High-throughput screening workflow for furin inhibitors.
HTS Protocol Outline:
-
Assay Miniaturization: The assay is typically performed in a 384-well or 1536-well plate format to increase throughput and reduce reagent consumption.
-
Compound Plating: A small volume (nanoliter range) of each compound from the library is acoustically dispensed into the assay plates.
-
Reagent Dispensing: Automated liquid handlers are used to dispense furin and the this compound substrate.
-
Incubation and Reading: The plates are incubated, and fluorescence is read kinetically using an automated plate reader integrated into the HTS system.
-
Data Analysis and Hit Selection:
-
Z'-factor Calculation: The quality and robustness of the HTS assay are assessed by calculating the Z'-factor for each plate using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Hit Identification: Compounds that exhibit a percentage of inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the control) are selected as primary hits.
-
-
Hit Confirmation and Follow-up: Primary hits are subjected to further confirmatory assays, including dose-response studies to determine IC50 values and secondary assays to rule out false positives and confirm the mechanism of action.
Conclusion
This compound is a versatile and reliable fluorogenic substrate for studying proteases that recognize polybasic cleavage sites, with a particularly strong application in the investigation of furin. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in drug discovery to effectively utilize this tool for enzyme characterization, inhibitor screening, and the development of novel therapeutics targeting furin and related proteases.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Furin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
High background fluorescence in Pyr-Arg-Thr-Lys-Arg-AMC TFA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background fluorescence in Pyr-Arg-Thr-Lys-Arg-AMC TFA assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources. The most common culprits include:
-
Substrate Instability and Spontaneous Hydrolysis: The this compound substrate can degrade over time, leading to the release of free AMC and consequently, high background signal. This can be exacerbated by improper storage or handling.
-
Contaminated Reagents: Buffers, water, or other assay components may be contaminated with fluorescent compounds.
-
Autofluorescence: Biological samples, such as cell lysates or serum, can contain endogenous molecules that fluoresce at similar wavelengths to AMC.
-
Well-to-Well Contamination: Inaccurate pipetting or splashing can lead to cross-contamination between wells with high and low fluorescence.
-
Instrument Settings: Incorrect excitation or emission wavelength settings, or a gain setting that is too high on the fluorescence plate reader can amplify background noise.
Q2: How should I properly store and handle the this compound substrate to minimize degradation?
Proper storage is critical for the stability of the substrate. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles. Protect the substrate from light and moisture. When preparing working solutions, use high-purity solvents and buffers.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?
The free AMC (7-Amino-4-methylcoumarin) fluorophore has an excitation maximum around 341-360 nm and an emission maximum in the range of 440-460 nm.[2][3][4][5] It is crucial to set your fluorescence plate reader to these specific wavelengths to maximize the signal from the cleaved substrate while minimizing background noise.
Q4: Can the assay buffer composition affect background fluorescence?
Yes, the pH and composition of the assay buffer can influence both enzyme activity and substrate stability.[6][7] It is important to use the recommended buffer for your specific enzyme. For instance, furin, which cleaves this substrate, is often assayed in a buffer containing HEPES and calcium chloride at a specific pH.[8] Autofluorescence from buffer components can also be a source of high background. It is advisable to run a "buffer blank" control to assess the intrinsic fluorescence of your assay buffer.
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No Enzyme" Control Wells
This indicates that the fluorescence is not due to enzymatic activity. Follow these steps to diagnose the cause:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Evaluate Substrate Quality:
-
Action: Prepare a fresh dilution of your this compound substrate from a new aliquot.
-
Rationale: The substrate may have degraded due to improper storage or handling, leading to spontaneous hydrolysis and release of free AMC.
-
-
Assess Reagent and Plate Fluorescence:
-
Action: Run control wells containing only the assay buffer, and wells with buffer and substrate (no enzyme). Also, read an empty well of the microplate you are using.
-
Rationale: This will help identify if the source of the high background is the buffer, the substrate itself, or the microplate. Black, opaque plates are generally recommended for fluorescence assays to minimize background.
-
-
Optimize Plate Reader Settings:
-
Action: Verify that the excitation and emission wavelengths are correctly set for AMC (Excitation: ~350 nm, Emission: ~450 nm). Try reducing the gain setting on your instrument.
-
Rationale: An excessively high gain setting will amplify both the specific signal and the background noise.
-
Issue 2: High Background Fluorescence in Wells Containing Biological Samples (but low in "No Enzyme" control)
This suggests that components within your sample are contributing to the fluorescence.
Troubleshooting Steps:
-
Run a "Sample Blank" Control:
-
Action: Prepare a well containing your biological sample and the assay buffer, but without the this compound substrate.
-
Rationale: This will measure the intrinsic autofluorescence of your sample. If this value is high, you can subtract it from your experimental readings.
-
-
Dilute Your Sample:
-
Action: Perform a serial dilution of your biological sample.
-
Rationale: Diluting the sample can reduce the concentration of autofluorescent molecules to a level that does not significantly interfere with the assay.
-
-
Consider Sample Preparation:
-
Action: If possible, use a sample preparation method that removes potential sources of autofluorescence. For example, a protein precipitation step might remove interfering compounds.
-
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Excitation Wavelength | 341 - 360 nm | [2][3][4][5] |
| Emission Wavelength | 440 - 460 nm | [2][3][4][5] |
| Substrate Concentration | 5 - 200 µM | [4][9] |
| Enzyme Concentration | Dependent on enzyme activity | N/A |
| pH | Dependent on specific protease | [8][10] |
Experimental Protocols
General Assay Protocol for Furin Activity
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Furin Assay Buffer: Prepare a buffer suitable for furin activity (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol).[8]
-
Substrate Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Substrate Working Solution: Dilute the stock solution in Furin Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Dilute the furin enzyme to the desired concentration in ice-cold Furin Assay Buffer.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in Furin Assay Buffer (e.g., 0-100 pmol/well) to convert relative fluorescence units (RFU) to the amount of product formed.[11]
-
-
Assay Procedure:
-
Add 50 µL of the Substrate Working Solution to the wells of a black 96-well microplate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to the wells. For the "no enzyme" control, add 50 µL of Furin Assay Buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Use the AMC standard curve to convert the rate from RFU/min to pmol/min.
-
Signaling Pathway and Experimental Workflow Diagrams
Enzymatic Cleavage of Pyr-Arg-Thr-Lys-Arg-AMC
Caption: Enzymatic cleavage of the fluorogenic substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmental Factors Modulating the Stability and Enzymatic Activity of the Petrotoga mobilis Esterase (PmEst) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. static.igem.org [static.igem.org]
- 11. content.abcam.com [content.abcam.com]
Pyr-Arg-Thr-Lys-Arg-AMC TFA Assay: Technical Support & Optimization Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the Pyr-Arg-Thr-Lys-Arg-AMC TFA assay. This fluorogenic assay is a powerful tool for measuring the activity of specific proteases, particularly furin and other proprotein convertases.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Pyr-Arg-Thr-Lys-Arg-AMC assay?
This assay utilizes a synthetic peptide substrate, Pyr-Arg-Thr-Lys-Arg, which is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a target protease cleaves the peptide bond after the final Arginine (Arg), it liberates free AMC. The free AMC is highly fluorescent and can be detected using a fluorescence plate reader (typically with excitation at ~380 nm and emission at ~460 nm). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Q2: Which enzymes can be measured with this substrate?
The Pyr-Arg-Thr-Lys-Arg sequence is a recognition motif for several calcium-dependent serine proteases. It is an excellent substrate for furin and other proprotein convertases (PCs) such as PC1/3, PC2, PC4, PC5/6, and PC7.[1] It may also be cleaved by other proteases with similar substrate specificities, like trypsin and thrombin.[2][3][4]
Q3: What is the purpose of TFA (Trifluoroacetic Acid) in the product name?
Trifluoroacetic acid (TFA) is a chemical remnant from the solid-phase synthesis and purification of the peptide substrate.[5][6] It is delivered as a TFA salt. While often present in small amounts, residual TFA can lower the pH of your stock solution and potentially interfere with the assay, especially in sensitive cellular contexts.[6][7] It is crucial to ensure your final assay buffer has the correct pH after adding the substrate. If significant interference is suspected, TFA-removal services are available from peptide suppliers.[8]
Q4: How should I prepare and store the substrate?
The lyophilized peptide substrate should be stored at -20°C or -80°C, protected from light. For use, create a concentrated stock solution in an appropriate solvent like DMSO. It is important to keep the DMSO concentration in the final assay low (typically <5%) as high concentrations can inhibit enzyme activity.[9] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.[10]
Experimental Protocols & Data
Assay Principle Workflow
The general workflow involves preparing reagents, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.
Caption: General experimental workflow for the Pyr-Arg-Thr-Lys-Arg-AMC assay.
Enzymatic Reaction Mechanism
The core of the assay is the protease-mediated cleavage of the substrate, which separates the AMC fluorophore from the peptide, thereby de-quenching its fluorescence.
Caption: Cleavage of the substrate releases fluorescent AMC.
Standard Kinetic Assay Protocol (Furin Example)
This protocol provides a starting point for measuring furin activity. It should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation :
-
Furin Assay Buffer : 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, and 1 mM β-mercaptoethanol.[1] Prepare fresh and warm to the assay temperature (e.g., 37°C).
-
Enzyme Stock : Prepare a stock solution of purified furin in assay buffer. The final concentration in the well should be determined empirically but often ranges from 1-20 nM.[11]
-
Substrate Stock : Prepare a 10 mM stock of this compound in DMSO.
-
AMC Standard : Prepare a stock solution of free AMC in DMSO for creating a standard curve to convert relative fluorescence units (RFU) to moles of product.
-
-
Assay Procedure :
-
Prepare a reaction mix in a black 96-well microplate. For each reaction, add the assay buffer and the enzyme solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
To initiate the reaction, add the substrate. The final substrate concentration should ideally be varied to determine kinetic parameters, typically ranging from 0.5x Km to 5x Km. For furin, a range of 1-50 µM is a good starting point.[1]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis :
-
Plot fluorescence (RFU) versus time (seconds) for each reaction.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.
-
If an AMC standard curve was generated, convert the V₀ from RFU/s to moles/s.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Quantitative Data Summary
The following tables provide key parameters for assay optimization.
Table 1: Kinetic Constants (Km) for Proprotein Convertases Substrate: Pyr-Arg-Thr-Lys-Arg-AMC. Data from[1].
| Enzyme | Km (µM) | Optimal pH (Buffer) |
| Furin | 6.5 | 7.5 (HEPES) |
| PC1/3 | 3.0 | 6.5 (Bis-Tris) |
| PC2 | 6.6 | 5.6 (Bis-Tris) |
| PC4 | 1.7 | 6.5 (Bis-Tris) |
| PC5/6 | 2.0 | 6.5 (Bis-Tris) |
| PC7 | 9.5 | 6.5 (Bis-Tris) |
| PACE4 | 3.0 | 6.5 (Bis-Tris) |
Table 2: Recommended Assay Conditions & Components
| Parameter | Recommended Range/Value | Notes |
| Plate Type | Black, opaque 96- or 384-well | Minimizes background and well-to-well crosstalk.[10] |
| Excitation λ | 360-380 nm | Optimal excitation for AMC. |
| Emission λ | 450-460 nm | Optimal emission for AMC.[11] |
| Temperature | 25-37°C | Must be kept constant. Enzyme specific. |
| pH | 5.5 - 8.0 | Highly enzyme-dependent (see Table 1). |
| Final [Enzyme] | 1-100 nM | Titrate to find a concentration that gives a linear response over time. |
| Final [Substrate] | 0.5 - 5x Km | To determine Vmax, use concentrations ≥10x Km. For inhibitor screening, use [S] ≈ Km.[12] |
| Final [DMSO] | < 5% (v/v) | High concentrations of DMSO can inhibit the enzyme.[9] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the assay.
Caption: A troubleshooting flowchart for common assay problems.
Detailed Troubleshooting Steps
-
Problem: No or Very Low Signal
-
Inactive Enzyme : Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme if possible.
-
Incorrect Buffer : Verify the pH of the final assay buffer. Ensure all necessary co-factors (e.g., CaCl₂ for furin) are present.[1]
-
Substrate Degradation : The AMC fluorophore is light-sensitive. Prepare fresh substrate dilutions from a properly stored stock and protect the plate from light.
-
-
Problem: High Background Signal
-
Substrate Autohydrolysis : Some peptide-AMC substrates can slowly hydrolyze in solution without an enzyme. Always include a "no-enzyme" control well containing only the substrate and buffer. Subtract this background rate from your enzyme-containing wells.
-
Sample Contamination : If using complex biological samples (e.g., cell lysates), they may contain endogenous proteases that can cleave the substrate. Consider using specific inhibitors to block non-target proteases.
-
Autofluorescence : Test compounds or components of your sample buffer may be inherently fluorescent at the assay wavelengths.[13] Measure the fluorescence of a "no-substrate" control to quantify this.
-
-
Problem: Non-linear Reaction Curve (Signal plateaus too quickly)
-
Substrate Depletion : If the enzyme concentration is too high, the substrate will be consumed rapidly, causing the reaction rate to decrease. Use a lower enzyme concentration or analyze only the initial, linear phase of the reaction.
-
Inner Filter Effect (IFE) : At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[5][7][14] To avoid this, work with lower substrate concentrations where the absorbance at the excitation/emission wavelengths is low (ideally <0.1).[7]
-
Enzyme Instability : The enzyme may be losing activity over the course of the assay. Ensure the buffer conditions (pH, ionic strength) are optimal for enzyme stability. Adding a carrier protein like Bovine Serum Albumin (BSA) can sometimes help.
-
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 8. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 9. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorogenic Peptide Substrate Assays
Welcome to the Technical Support Center for Fluorogenic Peptide Substrate Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your fluorogenic peptide substrate assays.
| Problem | Possible Causes | Solutions |
| No or Low Fluorescence Signal | 1. Incorrect Wavelength Settings: The excitation and/or emission wavelengths on the fluorometer are not set correctly for the specific fluorophore being used. | 1. Verify Wavelengths: Double-check the excitation and emission maxima for your fluorophore and ensure the instrument is set accordingly. Refer to the table of common fluorophores below. |
| 2. Enzyme Inactivity: The enzyme may be inactive due to improper storage, handling, or degradation. | 2. Check Enzyme Activity: Use a positive control with a known active enzyme to verify the assay setup. Handle enzymes on ice unless specified otherwise. | |
| 3. Substrate Degradation: The fluorogenic substrate may have degraded due to light sensitivity or improper storage. | 3. Protect Substrate from Light: Store fluorogenic substrates in the dark, often at -20°C, as they can be light-sensitive. Prepare fresh substrate solutions for each experiment. | |
| 4. Insufficient Enzyme or Substrate Concentration: The concentration of the enzyme or substrate is too low to generate a detectable signal. | 4. Optimize Concentrations: Titrate the enzyme and substrate concentrations to find the optimal range for your assay. | |
| 5. Presence of Inhibitors: The sample may contain inhibitors that are preventing the enzyme from functioning. | 5. Sample Purity: If using cell lysates or media, be aware of potential contaminating enzymes or inhibitors that could interfere with the assay. Consider sample purification or dilution. | |
| High Background Fluorescence | 1. Autofluorescence of Sample Components: Components in the cell media, lysate, or the test compounds themselves may be fluorescent. | 1. Use Appropriate Controls: Run a "no enzyme" control and a "no substrate" control to determine the background fluorescence of your sample and substrate. Subtract the background from your experimental readings. |
| 2. Substrate Impurity or Degradation: The substrate solution may contain fluorescent impurities or may have spontaneously hydrolyzed. | 2. Use High-Purity Substrate: Ensure you are using a high-quality substrate. Prepare fresh substrate solutions and protect them from light. | |
| 3. Contaminated Assay Buffer or Reagents: The buffer or other reagents may be contaminated with fluorescent substances. | 3. Use Fresh, High-Quality Reagents: Prepare fresh buffers and solutions using high-purity water and reagents. | |
| 4. Incorrect Plate Type: Using a clear or white microplate for fluorescence assays can lead to high background. | 4. Use Black Microplates: For fluorescence assays, always use black microplates to minimize background fluorescence and light scattering.[1] | |
| Non-linear or Saturated Curve | 1. Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorescence and product concentration.[2][3] | 1. Dilute the Sample: The simplest way to mitigate IFE is to work with lower, more dilute concentrations of the substrate.[4] An optical density of < 0.1 at the excitation wavelength is a good rule of thumb.[4] |
| 2. Substrate Depletion: During the course of the reaction, the substrate is consumed, leading to a decrease in the reaction rate. | 2. Use Appropriate Substrate Concentration: For kinetic assays, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the substrate concentration.[5] For endpoint assays, ensure enough substrate is present so that it is not fully depleted before the final reading. | |
| 3. Detector Saturation: The fluorescence signal is too high for the detector to measure accurately. | 3. Adjust Instrument Gain: Lower the gain setting on the fluorometer to avoid saturating the detector.[6] | |
| Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability between wells.[1][6] | 1. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[1] |
| 2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between experiments can lead to variability. | 2. Maintain Consistent Temperature: Ensure the assay plate is uniformly equilibrated to the desired temperature before starting the reaction. | |
| 3. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells, leading to inconsistent reaction rates. | 3. Ensure Proper Mixing: Gently mix the contents of the wells after adding all reagents. | |
| 4. Photobleaching: The fluorophore is permanently damaged by exposure to excitation light, leading to a decrease in fluorescence over time.[7][8] | 4. Minimize Light Exposure: Reduce the exposure time to the excitation light.[7] Take readings at discrete time points rather than continuous monitoring if possible. Use more photostable dyes if available.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorophore and quencher pair for my FRET-based peptide substrate?
A1: The selection of a suitable FRET pair is critical for a successful assay. The key principle is that the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (quencher).[9] The efficiency of energy transfer is also dependent on the distance between the donor and acceptor.[9] Common FRET pairs include:
-
Mca/Dnp: 7-Methoxycoumarin (Mca) as the fluorophore and 2,4-Dinitrophenyl (Dnp) as the quencher.
-
Edans/Dabcyl: 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) as the fluorophore and 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl) as the quencher.[10]
-
FITC/Dabcyl: Fluorescein isothiocyanate (FITC) as the fluorophore and Dabcyl as the quencher.[11]
Q2: What is the Inner Filter Effect (IFE) and how can I correct for it?
A2: The inner filter effect is the quenching of fluorescence signal due to absorption of the excitation and/or emitted light by other molecules in the solution, including the substrate itself.[2][3] This can lead to a non-linear relationship between fluorescence and concentration. There are two types:
-
Primary IFE: Absorption of the excitation light.[2]
-
Secondary IFE: Absorption of the emitted fluorescence.[2]
To correct for IFE, you can:
-
Dilute your samples: This is the most straightforward method.[4]
-
Use a smaller pathlength cuvette: This reduces the distance the light has to travel through the sample.
-
Mathematical correction: Use equations that take into account the absorbance of the sample at the excitation and emission wavelengths.[12]
-
Instrumental correction: Some modern plate readers have features to correct for IFE, for example, by taking measurements at different vertical positions.[13]
Q3: My substrate is not dissolving well. What can I do?
A3: Poor substrate solubility can be a significant problem in enzyme assays.[14] Here are some solutions:
-
Use a co-solvent: A small amount of an organic solvent like DMSO is often used to dissolve hydrophobic peptide substrates.[15] However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. It's crucial to keep the final solvent concentration low and consistent across all samples.
-
Sonication: Gently sonicating the solution can help to dissolve the substrate.
-
pH adjustment: Ensure the pH of your buffer is appropriate for both enzyme activity and substrate solubility.
Q4: How do I determine the optimal enzyme and substrate concentrations for my assay?
A4: Optimizing enzyme and substrate concentrations is crucial for obtaining accurate and reliable data.
-
Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear over the desired time course. You can determine this by performing a time-course experiment with a fixed, saturating concentration of substrate and varying the enzyme concentration.
-
Substrate Concentration: The optimal substrate concentration depends on the goal of your experiment.
-
For determining the Michaelis-Menten constant (Km), you should test a range of substrate concentrations both below and above the expected Km.[16]
-
For inhibitor screening, using a substrate concentration around the Km is often recommended to be sensitive to competitive inhibitors.[5]
-
For routine activity assays, a substrate concentration of 5-10 times the Km is often used to ensure the reaction is proceeding at or near its maximum velocity (Vmax).
-
Experimental Protocols
Protocol 1: General Kinetic Assay using a Fluorogenic Peptide Substrate
This protocol provides a general framework for measuring enzyme kinetics. Specific buffer components, pH, temperature, and substrate concentrations will need to be optimized for your particular enzyme.
Materials:
-
Purified enzyme
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)
-
96-well black microplate[1]
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the substrate in assay buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).
-
Prepare a working solution of the enzyme in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.
-
Include "no enzyme" control wells containing only the substrate and assay buffer for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control well containing the enzyme and assay buffer.
-
-
Initiate the Reaction:
-
Equilibrate the plate to the desired assay temperature.
-
Initiate the reaction by adding a fixed volume of the enzyme working solution to each well (except the "no enzyme" controls).
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence ("no enzyme" control) from the experimental readings.
-
Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Creating a Standard Curve for a Fluorescent Product
A standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.
Materials:
-
Purified fluorescent product (the cleaved fluorophore)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the purified fluorescent product in the assay buffer.
-
Create a Dilution Series: Perform a series of serial dilutions of the stock solution to create a range of known concentrations that span the expected concentration of product in your enzymatic reaction.
-
Measure Fluorescence:
-
Add a fixed volume of each dilution to the wells of a 96-well black microplate.
-
Include a blank well containing only the assay buffer.
-
Measure the fluorescence intensity of each well using the same instrument settings (excitation/emission wavelengths, gain) as your enzyme assay.
-
-
Generate the Standard Curve:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity (RFU) versus the known concentration of the fluorescent product.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope can be used to convert the change in RFU per unit time from your kinetic assay into the rate of product formation in molar units.
-
Data Presentation
Table 1: Common Fluorophores and Quenchers for Peptide Substrate Assays
| Fluorophore | Abbreviation | Excitation (nm) | Emission (nm) | Quencher(s) | Notes |
| 7-Amino-4-methylcoumarin | AMC | ~340-350 | ~440-460 | - | Commonly used as a leaving group fluorophore.[15] |
| 7-Amino-4-carbamoylmethylcoumarin | ACC | ~380 | ~460 | - | Higher quantum yield than AMC.[15] |
| Carboxyfluorescein | FAM | ~494 | ~518 | Dabcyl, TAMRA | Popular green fluorophore.[4] |
| Fluorescein isothiocyanate | FITC | ~495 | ~517-519 | Dabcyl, TAMRA | Similar spectral properties to FAM.[4] |
| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | Edans | ~335 | ~493 | Dabcyl | Commonly used in FRET pairs.[4] |
| Tetramethylrhodamine | TAMRA | ~557 | ~583 | - | Red fluorophore often used in FRET.[4] |
| 7-Methoxycoumarin-4-acetic acid | Mca | ~325 | ~392 | Dnp | Used in FRET-based substrates.[17] |
Visualizations
Troubleshooting Workflow: High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Workflow: Enzyme Kinetic Analysis
Caption: Workflow for a typical enzyme kinetic analysis experiment.
Signaling Pathway: Caspase Activation in Apoptosis
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubio.ch [lubio.ch]
- 15. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 17. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Enzyme Kinetics with Pyr-Arg-Thr-Lys-Arg-AMC TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA in enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence (Pyr-Arg-Thr-Lys-Arg) is recognized and cleaved by specific enzymes. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in an increase in fluorescence that can be monitored over time to determine enzyme activity. The Trifluoroacetate (TFA) salt is a counterion from the purification process and generally does not interfere with most in vitro assays.[1]
Q2: Which enzymes can be assayed with this substrate?
This substrate is primarily designed for assaying the activity of trypsin and furin, which are serine proteases that recognize and cleave at basic amino acid residues.[2][3][4][5][6] It may also be cleaved by other proprotein convertases with similar substrate specificities.[7]
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The released AMC fluorophore has an excitation maximum around 360-380 nm and an emission maximum around 440-460 nm. However, it is always recommended to determine the optimal excitation and emission wavelengths using your specific instrumentation and buffer conditions.
Q4: How should I store and handle the substrate?
For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[8] Once reconstituted, aliquots of the stock solution should also be stored at -20°C or -80°C and protected from light to minimize degradation and photobleaching.[9] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low signal | Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. - Perform a positive control experiment with a known active enzyme to verify assay components are working. |
| Incorrect buffer conditions: The pH, ionic strength, or presence of cofactors in the assay buffer may not be optimal for enzyme activity. | - Verify that the assay buffer composition and pH are optimal for your specific enzyme. - Some proteases have specific ion requirements (e.g., Ca²⁺ for furin). Ensure these are present in the buffer. | |
| Substrate degradation: The substrate may have degraded due to improper storage or exposure to light. | - Use a fresh aliquot of the substrate. - Always protect substrate solutions from light. | |
| Presence of inhibitors: The sample or buffer may contain inhibitors of the enzyme. | - If assaying crude samples, consider sample purification steps to remove potential inhibitors. - Be mindful of components in your buffer that could inhibit the enzyme (e.g., chelators like EDTA for metalloproteases). | |
| High background fluorescence | Substrate hydrolysis: The substrate may be partially hydrolyzed, leading to the presence of free AMC. | - Use a high-quality, freshly prepared substrate solution. - Measure the fluorescence of the substrate alone in the assay buffer to determine the background signal and subtract it from your measurements. |
| Autofluorescence from sample components: If using complex biological samples, other molecules may fluoresce at the same wavelengths as AMC. | - Run a "sample blank" control containing the sample and buffer but no substrate. Subtract this background from your experimental readings. | |
| Contaminated buffer or water: Impurities in the assay buffer or water can contribute to background fluorescence. | - Use high-purity water and reagents to prepare your buffers. | |
| Non-linear reaction progress curves | Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. | - Reduce the enzyme concentration. - Measure the initial velocity of the reaction where the substrate concentration is not limiting. |
| Inner filter effect: At high substrate concentrations, the substrate itself can absorb the excitation and/or emission light, leading to a non-linear relationship between fluorescence and product concentration.[8][9] | - Use a lower substrate concentration. The sum of absorbance at the excitation and emission wavelengths should ideally be less than 0.1.[10] - Use a microplate with a shorter pathlength or a low-volume cuvette.[10] - If high substrate concentrations are necessary, mathematical corrections for the inner filter effect can be applied.[9] | |
| Enzyme instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. | - Optimize buffer conditions to improve enzyme stability (e.g., add stabilizing agents like glycerol or BSA). - Reduce the incubation time. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations. |
| Temperature fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between experiments can cause variability. | - Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader. | |
| Microplate effects: The type of microplate used can influence the assay results due to differences in protein and substrate binding to the well surface. | - Use low-protein-binding black microplates for fluorescence assays to minimize signal loss and background.[11] - Be consistent with the type and brand of microplate used for all experiments. |
Experimental Protocols
General Assay Workflow
The following diagram outlines the general workflow for a protease activity assay using this compound.
Protocol 1: Trypsin Activity Assay
This protocol provides a general method for measuring trypsin activity. Optimal conditions may vary depending on the source and purity of the enzyme.
Materials:
-
Trypsin enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
AMC Standard (for generating a standard curve)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the microplate. A typical range would be 0-10 µM.
-
The final volume in each well should be 100 µL.
-
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in DMSO (e.g., 10 mM).
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical starting concentration is 10-50 µM.
-
Prepare a dilution series of the trypsin enzyme in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted substrate solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For a "no enzyme" control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: ~370 nm, Emission: ~450 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.
-
Plot the V₀ versus substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.[12][13]
-
Protocol 2: Furin Activity Assay
This protocol provides a general method for measuring furin activity. Furin activity is calcium-dependent, so the inclusion of CaCl₂ in the assay buffer is critical.
Materials:
-
Furin enzyme
-
This compound substrate
-
Assay Buffer: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5
-
AMC Standard
-
Black, flat-bottom 96-well microplate
Procedure:
The procedure is similar to the trypsin activity assay, with the following modifications:
-
Use the furin-specific Assay Buffer containing CaCl₂.
-
Furin is typically assayed at 37°C.
-
The optimal substrate concentration for furin with Pyr-Arg-Thr-Lys-Arg-AMC has been reported to be in the low micromolar range (Km values of ~1.7-9.5 µM have been reported for furin and related proprotein convertases).[7]
Quantitative Data Summary
The following table summarizes reported Michaelis-Menten constants (Km) for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by furin and other proprotein convertases.
| Enzyme | Km (µM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Data from[7]
Signaling Pathways
Pyr-Arg-Thr-Lys-Arg-AMC can be used to measure the activity of proteases involved in various signaling pathways.
Trypsin and Protease-Activated Receptors (PARs)
Trypsin is a known activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation and cellular signaling.[1][14][15][16] The activity of trypsin can be a key indicator of the activation state of this pathway.
Furin and Proprotein Processing
Furin is a key protease in the secretory pathway responsible for the maturation of a wide variety of precursor proteins, including growth factors, receptors, and hormones.[17][18] Its activity is crucial for the proper functioning of pathways like the TGF-β and Notch signaling pathways.[17][19]
References
- 1. The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 11. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jasco-global.com [jasco-global.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. What Is Trypsin Enzyme? Functions, Uses & Benefits Explained [ultrezenzymes.com]
- 16. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proprotein Convertase Furin Regulates Melanogenesis via the Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on Pyr-Arg-Thr-Lys-Arg-AMC TFA stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Pyr-Arg-Thr-Lys-Arg-AMC TFA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a fluorogenic peptide substrate used to measure the activity of various proteases. The peptide sequence is recognized and cleaved by enzymes such as trypsin, thrombin, and furin. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. This allows for the quantification of enzyme activity and the screening of enzyme inhibitors.
Q2: What are the optimal pH conditions for enzymatic activity with this substrate?
The optimal pH for enzymatic activity is dependent on the specific protease being assayed. Below is a summary of recommended pH ranges for common enzymes that cleave this substrate:
| Enzyme | Optimal pH Range | Recommended Buffer System |
| Trypsin | 8.0 - 9.0 | Tris-HCl |
| Thrombin | ~ 8.0 | Tris-HCl, HEPES |
| Furin | 6.0 - 7.5 | HEPES, MES |
It is crucial to consult the literature for the specific enzyme of interest to determine the most appropriate buffer and pH for your experiment.
Q3: How does pH affect the stability of the this compound peptide?
While the fluorescence of free AMC is stable over a broad pH range (pH 3-11), the stability of the peptide itself is pH-dependent.[1] Peptide bonds can undergo non-enzymatic hydrolysis under both acidic and alkaline conditions.[2][3][4][5] Extreme pH values should be avoided during storage and handling to prevent degradation of the substrate, which can lead to high background fluorescence. For long-term stability, it is recommended to store the peptide in lyophilized form at -20°C or colder.[6][7]
Q4: Does the trifluoroacetate (TFA) salt interfere with the assay?
Trifluoroacetic acid (TFA) is a common counterion used in peptide purification and is present in the product as a salt. For most in vitro enzymatic assays using fluorometric readouts, the low concentration of TFA in the final reaction mixture is unlikely to cause significant interference. However, TFA is acidic and can lower the pH of concentrated stock solutions.[8] It is advisable to prepare fresh dilutions of the substrate in the appropriate assay buffer and to verify the final pH of the reaction mixture. In sensitive cellular assays, TFA has been reported to have biological effects, so for such applications, it may be desirable to exchange the TFA counter-ion.[8]
Q5: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?
The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[9] When conjugated to the peptide, the fluorescence of AMC is quenched, and the excitation and emission maxima are at shorter wavelengths.[10][11] The shift to longer wavelengths and the significant increase in fluorescence intensity upon cleavage form the basis of the assay.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The peptide may have hydrolyzed due to improper storage (e.g., exposure to moisture, extreme pH, or light) or repeated freeze-thaw cycles. 2. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds or proteases. 3. Autofluorescence: Components of the sample matrix (e.g., cell lysates, serum) may exhibit intrinsic fluorescence. | 1. Ensure Proper Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator.[6][7] Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Use High-Purity Reagents: Prepare fresh buffers with high-purity water and reagents. Run a "buffer blank" containing all components except the enzyme to check for contamination. 3. Include a "No Enzyme" Control: To quantify background from the sample and substrate, run a control reaction without the enzyme. Subtract this background from all measurements. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Presence of Inhibitors: The sample may contain endogenous or contaminating enzyme inhibitors. 4. Incorrect Wavelength Settings: The fluorometer may be set to the wrong excitation/emission wavelengths. | 1. Verify Enzyme Activity: Use a positive control with a known active enzyme to confirm assay setup. 2. Optimize Assay Conditions: Titrate the pH and enzyme concentration to find the optimal conditions. Refer to the table above for recommended pH ranges. 3. Dilute the Sample: If inhibitors are suspected, diluting the sample may reduce their effect. 4. Check Instrument Settings: Ensure the fluorometer is set to the correct excitation and emission wavelengths for free AMC (Ex: 360-380 nm, Em: 440-460 nm).[9] |
| Inconsistent Results/Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Incomplete Mixing: Failure to properly mix the reaction components can lead to variable results. 4. Photobleaching: Prolonged exposure of the samples to the excitation light can cause a decrease in fluorescence. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Maintain Consistent Temperature: Use a temperature-controlled plate reader or water bath for incubations. 3. Ensure Thorough Mixing: Gently mix the contents of the wells after adding all components. 4. Minimize Light Exposure: Protect the plate from light during incubation and reading. Use the minimum necessary exposure time in the plate reader. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Enzyme Activity
-
Prepare a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7.5-9, and glycine-NaOH for pH 9-10).
-
Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable organic solvent like DMSO.
-
In a 96-well black microplate , add the following to each well:
-
X µL of the appropriate buffer.
-
Y µL of the enzyme solution (at a fixed concentration).
-
Z µL of the substrate stock solution (to a final concentration of 10-50 µM).
-
Bring the total volume to 100 µL with sterile water.
-
-
Include control wells:
-
Substrate blank: Buffer and substrate, no enzyme.
-
Enzyme blank: Buffer and enzyme, no substrate.
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes), protecting it from light.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each pH value and plot the activity versus pH to determine the optimum.
Protocol 2: Assessing the Stability of this compound at Different pH Values
-
Prepare a series of buffers as described in Protocol 1.
-
Dissolve the peptide in each buffer to a final concentration of 50-100 µM.
-
Incubate the peptide solutions at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point , take an aliquot from each pH solution and add it to a well of a 96-well black microplate.
-
Measure the fluorescence at Ex/Em of ~360/460 nm to determine the amount of free AMC due to non-enzymatic hydrolysis.
-
To assess the remaining intact peptide , add a fixed, excess amount of a suitable enzyme (e.g., trypsin) to another aliquot from each time point and measure the endpoint fluorescence after complete cleavage.
-
Plot the percentage of hydrolyzed or intact peptide over time for each pH to determine the stability profile.
Visualizations
Caption: Experimental workflow for determining the effect of pH on peptide activity and stability.
Caption: A decision tree for troubleshooting common issues in enzymatic assays with this compound.
References
- 1. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acid base - How does alkaline hydrolysis of peptides occur? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uregina.ca [uregina.ca]
- 6. peptide.com [peptide.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. iris-biotech.de [iris-biotech.de]
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC TFA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear kinetics in Pyr-Arg-Thr-Lys-Arg-AMC (PRTKR-AMC) TFA assays.
Troubleshooting Non-Linear Kinetics
Non-linear kinetics, a deviation from the expected Michaelis-Menten curve, can be a significant challenge in enzyme assays. This guide addresses common causes and provides systematic solutions to troubleshoot and resolve these issues.
Issue 1: Initial reaction rate decreases at high substrate concentrations.
This is a classic sign of substrate inhibition , where the reaction velocity decreases at supra-optimal substrate concentrations.
Possible Causes & Solutions:
| Cause | Description | Recommended Action |
| Substrate Inhibition | At high concentrations, the substrate may bind to the enzyme-substrate complex in a non-productive manner, forming a dead-end complex and reducing the overall reaction rate.[1][2][3][4] | Perform a substrate titration experiment over a wide range of PRTKR-AMC concentrations to determine the optimal concentration range. If substrate inhibition is confirmed, use substrate concentrations below the inhibitory level for routine assays. |
| Inner Filter Effect (IFE) | At high concentrations of the fluorogenic substrate or product (AMC), the sample can absorb either the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[5][6][7][8][9] | 1. Measure Absorbance: Check the absorbance of your substrate and product at the excitation and emission wavelengths. As a rule of thumb, keep the absorbance below 0.1.[7] 2. Dilute Sample: If absorbance is high, dilute your enzyme or substrate. 3. Use a Different Wavelength: If possible, select excitation/emission wavelengths with lower absorbance. 4. Apply Correction Factors: Mathematical correction methods can be applied if dilution is not feasible.[8][9] |
Issue 2: The reaction progress curve is not linear over time.
A non-linear progress curve, where the rate of product formation changes during the measurement period, can indicate several issues.
Possible Causes & Solutions:
| Cause | Description | Recommended Action |
| Substrate Depletion | A significant portion of the substrate is consumed during the assay, leading to a decrease in the reaction rate. This is more common when using low substrate concentrations or highly active enzyme preparations. | 1. Reduce Enzyme Concentration: Use a lower concentration of the protease. 2. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) for the majority of the assay time. However, be mindful of potential substrate inhibition. 3. Use Initial Rates: Calculate the reaction velocity from the initial linear portion of the progress curve. |
| Enzyme Instability/Inactivation | The enzyme may lose activity over the course of the assay due to factors like pH instability, temperature, or the presence of inhibitors. | 1. Optimize Buffer Conditions: Ensure the pH and ionic strength of the assay buffer are optimal for enzyme stability and activity. 2. Check Temperature: Verify that the assay temperature is appropriate for the enzyme and is maintained consistently. 3. Include Stabilizers: Consider adding stabilizing agents like BSA or glycerol to the assay buffer, if compatible with the enzyme and assay. |
| Product Inhibition | The product of the reaction (in this case, the cleaved peptide and AMC) may bind to the enzyme and inhibit its activity. | Perform the assay with the addition of varying concentrations of the product (AMC and/or the cleaved peptide) at the start of the reaction to assess its inhibitory effect. If product inhibition is observed, use initial reaction rates for analysis. |
| Enzyme Aggregation | The enzyme may aggregate during the assay, leading to a loss of activity and non-linear kinetics.[9] | 1. Optimize Enzyme Concentration: High enzyme concentrations can promote aggregation. 2. Include Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) can sometimes prevent aggregation. 3. Check Buffer Conditions: pH and ionic strength can influence enzyme aggregation. |
Issue 3: High background fluorescence or assay interference.
High background can mask the true signal and contribute to non-linear kinetics.
Possible Causes & Solutions:
| Cause | Description | Recommended Action |
| Substrate Autohydrolysis | The PRTKR-AMC substrate may hydrolyze spontaneously in the assay buffer, leading to a gradual increase in fluorescence independent of enzyme activity. | Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of autohydrolysis. Subtract this background rate from the rate measured in the presence of the enzyme. |
| Contaminating Proteases | The enzyme preparation or other assay components may be contaminated with other proteases that can cleave the substrate. | 1. Use High-Purity Enzyme: Ensure the purity of your enzyme preparation. 2. Use Specific Inhibitors: If you suspect contamination, include inhibitors specific to the potential contaminating proteases (but not your enzyme of interest) to see if the background is reduced. |
| Effect of Trifluoroacetic Acid (TFA) | The TFA counter-ion present in the synthetic peptide substrate can potentially influence enzyme activity or fluorescence. While generally used to improve peptide solubility and stability, at high concentrations or in sensitive systems, it could have an effect.[10] | If TFA interference is suspected, consider obtaining a custom synthesis of the peptide with a different counter-ion (e.g., HCl or acetate) for comparison. However, this is often a last resort. |
| Compound Interference (in inhibitor screening) | Test compounds may be fluorescent themselves or may quench the fluorescence of the AMC product, leading to false positives or negatives. | Run control experiments where the compound is added to the reaction after it has been stopped to assess its effect on the fluorescence signal. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration to use for a Pyr-Arg-Thr-Lys-Arg-AMC TFA assay?
A1: The optimal substrate concentration should be determined empirically by performing a substrate titration experiment. Ideally, for Michaelis-Menten kinetics, the substrate concentration should be around the Km value of the enzyme to ensure sensitivity to inhibitors and to avoid substrate saturation. However, if substrate inhibition is observed, the optimal concentration will be below the concentration that causes a decrease in reaction velocity.
Q2: How can I determine if the non-linearity I'm observing is due to the inner filter effect or substrate inhibition?
A2: To distinguish between these two effects, you can perform the following experiments:
-
Inner Filter Effect Check: Measure the absorbance of a range of concentrations of the free fluorophore (AMC) at the excitation and emission wavelengths used in your assay. If the absorbance is significant (typically >0.1) at concentrations produced during your assay, IFE is likely a contributing factor.
-
Substrate Inhibition Kinetics: Plot the initial reaction velocity against a wide range of substrate concentrations. If the velocity increases, plateaus, and then decreases at higher concentrations, this is characteristic of substrate inhibition.
Q3: Can the TFA in the this compound substrate affect my assay?
A3: Trifluoroacetic acid (TFA) is a common counter-ion used in peptide synthesis and purification. In most standard enzyme assays, the final concentration of TFA is low enough that it does not significantly impact the results. However, TFA can alter the local pH and in some specific cases, interact with proteins, potentially affecting enzyme conformation and activity.[10] If you have ruled out other common causes of non-linear kinetics and still suspect TFA interference, you could try to exchange the counter-ion, though this is a complex step. It is more likely that other factors are the cause of the observed non-linearity.
Q4: My reaction rate is linear initially but then plateaus quickly. What does this mean?
A4: This typically indicates either rapid substrate depletion or enzyme inactivation. To differentiate:
-
Substrate Depletion: Try decreasing the enzyme concentration or increasing the initial substrate concentration. If the linear phase extends, substrate depletion was the likely cause.
-
Enzyme Inactivation: If changing the enzyme or substrate concentration does not extend the linear phase, your enzyme may be unstable under the assay conditions. Re-evaluate your buffer composition, pH, and temperature.
Experimental Protocols
General Protocol for a Fluorogenic Protease Assay using this compound
This protocol provides a starting point for measuring the activity of proteases like thrombin or furin that cleave the Pyr-Arg-Thr-Lys-Arg motif. All concentrations and incubation times should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate (e.g., from MedChemExpress, Biorbyt)[5][10][11]
-
Purified protease (e.g., Thrombin, Furin)
-
Assay Buffer (e.g., for Thrombin: 50 mM Tris, 100 mM NaCl, 0.01% Tween-20, pH 8.0; for Furin: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)[12][13]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[12][14]
-
Enzyme inhibitor (optional, for control)
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve the this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C, protected from light.
-
Prepare Working Solutions:
-
On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentrations. It is recommended to perform a substrate titration (e.g., 0.1 µM to 100 µM) to determine the optimal concentration.
-
Dilute the protease in cold assay buffer to the desired working concentration. The optimal concentration will depend on the enzyme's activity and should result in a linear increase in fluorescence over the desired time course.
-
-
Set up the Assay Plate:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
Include control wells:
-
No-Enzyme Control: 50 µL of substrate solution + 50 µL of assay buffer (to measure substrate autohydrolysis).
-
No-Substrate Control: 50 µL of enzyme solution + 50 µL of assay buffer (to measure background fluorescence of the enzyme).
-
Inhibitor Control (optional): 50 µL of substrate solution + enzyme pre-incubated with a specific inhibitor.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well (except the no-enzyme control). The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Subtract the slope of the no-enzyme control from the slopes of the experimental wells to correct for substrate autohydrolysis.
-
To convert the rate from RFU/min to moles/min, create a standard curve using free AMC under the same assay conditions.
-
Signaling Pathways and Logical Relationships
Experimental Workflow for a this compound Assay
Caption: Workflow for a typical fluorogenic protease assay using Pyr-Arg-Thr-Lys-Arg-AMC.
Troubleshooting Logic for Non-Linear Kinetics
Caption: A logical workflow for troubleshooting non-linear kinetics in protease assays.
Protease-Activated Receptor (PAR) Signaling Pathway
The Pyr-Arg-Thr-Lys-Arg sequence contains a basic cleavage motif (RXKR) recognized by proteases like thrombin and furin. Thrombin is a key activator of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[15][16][17][18][19] Cleavage of the N-terminus of PARs exposes a tethered ligand that initiates downstream signaling.
Caption: Simplified overview of the Protease-Activated Receptor (PAR) signaling pathway.
Furin-Mediated Proprotein Processing
Furin is a proprotein convertase that resides in the trans-Golgi network and cleaves a wide variety of precursor proteins at multi-basic motifs like Arg-X-Lys/Arg-Arg↓.[10][12][20][21][22] This cleavage is essential for the activation of many proteins, including hormones, growth factors, receptors, and viral glycoproteins. The Pyr-Arg-Thr-Lys-Arg motif is a potential furin cleavage site.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 4. A generalized model for enzymatic substrate inhibition - The Science Snail [sciencesnail.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 8. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular trafficking and activation of the furin proprotein convertase: localization to the TGN and recycling from the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 18. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 20. An Overview of the Role of Furin in Type 2 Diabetes [mdpi.com]
- 21. Furin Is the Major Proprotein Convertase Required for KISS1-to-Kisspeptin Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Fluorogenic Thrombin Substrates: Pyr-Arg-Thr-Lys-Arg-AMC TFA vs. Boc-VPR-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two fluorogenic substrates used for the quantification of thrombin activity: Pyr-Arg-Thr-Lys-Arg-AMC TFA and Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC). The selection of an appropriate substrate is critical for the accuracy, sensitivity, and specificity of thrombin assays in research and drug development.
Product Performance and Specifications
Substrate Properties and Specificity
| Feature | Boc-VPR-AMC | This compound | Source(s) |
| Full Name | Boc-Valyl-Prolyl-Arginyl-7-amino-4-methylcoumarin | Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin, Trifluoroacetate salt | - |
| Cleavage Sequence | -Val-Pro-Arg- | -AMC | -Thr-Lys-Arg- |
| Known Proteases | Thrombin, Trypsin, Tryptase, Kex2 Endoprotease, Acrosin, Spermosin | Thrombin, Trypsin, Furin, Proprotein Convertase 4 | [1][2][3][4][5] |
| Fluorophore | AMC (7-amino-4-methylcoumarin) | AMC (7-amino-4-methylcoumarin) | [3][6] |
| Excitation (Ex) / Emission (Em) | ~341-380 nm / ~441-460 nm | ~350 nm / ~450 nm (Typical for AMC) | [6][7][8] |
Kinetic Parameters for Thrombin
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. Catalytic efficiency is given by the kcat/Km ratio.
| Parameter | Boc-VPR-AMC | This compound | Source(s) |
| Km (µM) | 21 | Data not available | [1][4][7] |
| kcat (s⁻¹) | 105 - 109 | Data not available | [1][4] |
| kcat/Km (M⁻¹s⁻¹) | ~5.0 x 10⁶ | Data not available | [1][4] |
Summary: Boc-VPR-AMC is a well-documented and sensitive substrate for thrombin, with established kinetic parameters that allow for precise quantitative analysis.[1][7] While Pyr-Arg-Thr-Lys-Arg-AMC is marketed as a thrombin substrate, the absence of published kinetic data makes direct performance comparisons challenging.[2][3] Its longer peptide sequence may offer different specificity, potentially being recognized by other proteases like furin.[5]
Signaling and Reaction Diagrams
To provide context for the assay, the following diagrams illustrate the biological role of thrombin and the fundamental principles of the experimental workflow.
Caption: Thrombin's signaling pathway via Protease-Activated Receptors (PARs).[9][10][11]
Caption: Principle of the fluorogenic thrombin assay.
Experimental Protocol: Fluorogenic Thrombin Activity Assay
This protocol provides a general framework for measuring thrombin activity using an AMC-conjugated peptide substrate in a 96-well plate format. It should be optimized for specific experimental conditions.
Materials and Reagents
-
Thrombin Enzyme Standard: Purified human α-thrombin of known concentration.
-
Fluorogenic Substrate: Boc-VPR-AMC or this compound.
-
Assay Buffer: e.g., 20 mM HEPES, 140 mM NaCl, pH 7.4.
-
Substrate Solvent: DMSO.
-
96-well Plate: White or black flat-bottom plates are recommended for fluorescence assays.
-
Fluorescence Microplate Reader: Capable of excitation at ~350-380 nm and emission at ~440-460 nm, with temperature control at 37°C.[8][12]
Reagent Preparation
-
Thrombin Standard Stock: Prepare a stock solution of thrombin in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in pre-warmed (37°C) Assay Buffer. The final concentration should ideally be at or below the Km value to ensure the reaction rate is proportional to enzyme concentration.
-
Thrombin Standards: Prepare a serial dilution of the thrombin stock solution in Assay Buffer to create a standard curve (e.g., 0-50 nM).
Assay Procedure
Caption: General experimental workflow for a fluorogenic thrombin assay.[8]
-
Plate Setup: Add 50 µL of each thrombin standard and unknown sample to separate wells of the 96-well plate. Include wells with Assay Buffer only as a blank control.
-
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 50 µL of the pre-warmed working substrate solution to all wells to start the reaction. Mix gently.
-
Measurement: Immediately place the plate into the fluorescence reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Generate Standard Curve: Subtract the rate of the blank control from all standard and sample rates. Plot the corrected rates for the thrombin standards against their known concentrations.
-
Determine Unknown Concentration: Use the standard curve to interpolate the thrombin concentration in the unknown samples based on their reaction rates.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Pyr-Arg-Thr-Lys-Arg-AMC | CymitQuimica [cymitquimica.com]
- 6. Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 11. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 12. academic.oup.com [academic.oup.com]
Validation of a new protease inhibitor with Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new protease inhibitor, using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA. It offers a comparative analysis of the new inhibitor's potential performance against established commercially available inhibitors of trypsin and thrombin. Detailed experimental protocols and data presentation formats are provided to ensure objective and reproducible evaluation.
Introduction to Protease Inhibition and the Role of this compound
Proteases are a class of enzymes that catalyze the breakdown of proteins and play crucial roles in numerous physiological and pathological processes. Their dysregulation is implicated in a wide range of diseases, making them significant targets for therapeutic intervention. The development of novel protease inhibitors is a key focus in drug discovery.
The substrate, this compound, is a sensitive fluorogenic peptide specifically designed for measuring the activity of proteases such as trypsin and thrombin.[1][2][3][4] Cleavage of the peptide by these proteases releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for the real-time monitoring of enzymatic activity. This substrate is therefore an invaluable tool for assessing the efficacy of new protease inhibitors.
Comparative Performance Data
The efficacy of a new protease inhibitor ("New Inhibitor") can be benchmarked against existing compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several commercially available trypsin and thrombin inhibitors. It is important to note that these values can vary depending on the specific assay conditions.
Table 1: Comparative Inhibitory Activity Against Trypsin
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| New Inhibitor | - | User Determined | User Determined |
| Aprotinin | Natural Polypeptide | - | 0.06 |
| Benzamidine | Synthetic Small Molecule | - | 18,000 |
| Leupeptin | Natural Peptide | - | 4,500 |
| Soybean Trypsin Inhibitor (Kunitz) | Natural Protein | - | 1 |
| AEBSF | Synthetic Small Molecule | - | 100,000 |
Data compiled from various sources. Direct comparison requires standardized experimental conditions.
Table 2: Comparative Inhibitory Activity Against Thrombin
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| New Inhibitor | - | User Determined | User Determined |
| Argatroban | Synthetic Small Molecule | 38 | 19 |
| Dabigatran | Synthetic Small Molecule | 2.61 | 4.5 |
| Hirudin | Natural Polypeptide | - | 0.02 |
| Bivalirudin | Synthetic Peptide | - | 1.9 |
| Melagatran | Synthetic Small Molecule | 2 | - |
Data compiled from various sources, including AAT Bioquest.[5] Direct comparison requires standardized experimental conditions.
Experimental Protocols
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines the determination of IC50 for a new protease inhibitor against trypsin or thrombin using the this compound substrate.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
Trypsin or Thrombin enzyme
-
This compound substrate
-
New Protease Inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Reagents:
-
Dissolve the protease (trypsin or thrombin) in assay buffer to the desired working concentration.
-
Dissolve the this compound substrate in DMSO to create a stock solution, then dilute to the working concentration in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the respective enzyme.
-
Prepare a serial dilution of the "New Inhibitor" in DMSO, and then dilute further in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or DMSO for control wells)
-
Enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the fluorescence intensity at regular intervals using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling
To assess the specificity of the new inhibitor, its activity should be tested against a panel of other related proteases.
Procedure:
-
Follow the general IC50 determination protocol.
-
In place of trypsin or thrombin, use a selection of other serine proteases (e.g., chymotrypsin, elastase, plasmin, Factor Xa).
-
Determine the IC50 value for the "New Inhibitor" against each of these proteases.
-
A significantly higher IC50 value for other proteases compared to the target protease (trypsin or thrombin) indicates good selectivity.
Signaling Pathways and Experimental Workflow
The activation of cells by proteases like thrombin and trypsin is often mediated by Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[6] The following diagrams illustrate the general signaling pathway and the experimental workflow for inhibitor validation.
Caption: General signaling pathway for thrombin and trypsin via PARs.
Caption: Workflow for validating a new protease inhibitor.
References
- 1. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic protease substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA, focusing on its cross-reactivity with various proteases. The information presented is supported by available experimental data to aid in the accurate interpretation of results and the design of selective protease assays.
Substrate Overview
This compound is a synthetic peptide substrate commonly used for the detection and quantification of protease activity. Cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group by a protease liberates the highly fluorescent AMC molecule, allowing for real-time kinetic analysis of enzyme activity. The peptide sequence, rich in basic amino acids, suggests a primary specificity for proteases that recognize and cleave at arginine or lysine residues.
Protease Specificity and Cross-Reactivity
The primary targets for this substrate are serine proteases that exhibit trypsin-like specificity. Available data indicates that this compound is efficiently cleaved by the following proteases:
-
Trypsin: As a classic serine protease, trypsin preferentially cleaves peptide chains at the carboxyl side of lysine or arginine amino acids.[1][2][3] The presence of arginine at the P1 position makes this substrate a prime target for trypsin.
-
Thrombin: A key enzyme in the blood coagulation cascade, thrombin is a serine protease with a strong preference for cleaving after arginine residues.[1][3]
-
Furin: This proprotein convertase, a calcium-dependent serine protease, is known to cleave precursor proteins at paired basic amino acid residues.[4][5] The Arg-X-Lys/Arg-Arg motif present in the substrate is a canonical recognition site for furin.
-
Proprotein Convertase 4 (PC4): Similar to furin, PC4 is involved in the processing of proproteins at basic amino acid sites and has been shown to cleave this substrate.[4][5]
While this substrate is a valuable tool for assaying the activity of these proteases, researchers should be aware of potential cross-reactivity with other proteases that share similar substrate specificities.
Quantitative Data on Protease Activity
The following table summarizes the available kinetic data for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC and similar substrates by various proteases. The catalytic efficiency (kcat/Km) is a key parameter for comparing the specificity of a protease for a given substrate.
| Protease | Substrate | kcat/Km (M⁻¹s⁻¹) | Notes |
| Furin | Pyr-RTKR-AMC | ~ 2 x 10⁴ | Efficiently cleaved.[4][5] |
| Thrombin | Various Arg-ending AMC substrates | Data not available for this specific substrate. | Known to cleave Arg-AMC bonds efficiently.[1] |
| Trypsin | Various Arg/Lys-ending AMC substrates | Data not available for this specific substrate. | Expected to be a highly efficient substrate.[1][2] |
| Proprotein Convertase 4 | Pyr-RTKR-AMC | Cleaved | Specific kinetic data not available.[4][5] |
Note: The lack of specific kcat/Km values for trypsin and thrombin with this compound in the public domain highlights the need for empirical determination when high precision is required.
Experimental Protocols
General Fluorometric Protease Activity Assay
This protocol provides a general framework for determining protease activity using this compound. Specific conditions such as buffer composition, pH, and temperature should be optimized for the protease of interest.
Materials:
-
Protease of interest
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0 for serine proteases)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer. The final substrate concentration should ideally be below the Km value for accurate initial velocity measurements.
-
-
Assay Setup:
-
To each well of the microplate, add a specific volume of the diluted protease solution.
-
Include control wells containing assay buffer without the protease to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the substrate working solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorometric reader.
-
Measure the increase in fluorescence intensity over time. Kinetic reads are recommended to determine the initial reaction velocity.
-
-
Data Analysis:
-
Subtract the background fluorescence from the protease-containing wells.
-
Determine the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
The rate of substrate cleavage can be calculated using a standard curve of free AMC.
-
Signaling Pathways and Substrate Processing
The primary proteases that cleave this compound are involved in critical biological signaling pathways and protein processing events.
Caption: Experimental workflow for a fluorometric protease assay.
Trypsin and Thrombin Signaling via Protease-Activated Receptors (PARs)
Trypsin and thrombin can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6][7] Activation occurs through proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, leading to intracellular signaling cascades.
Caption: Simplified signaling pathway of PAR activation by proteases.
Furin-Mediated Proprotein Processing
Furin plays a crucial role in the maturation of a wide variety of proteins as they traffic through the secretory pathway. It recognizes and cleaves proproteins at specific basic amino acid sites, converting them into their biologically active forms.
Caption: Furin-mediated proprotein processing in the secretory pathway.
Conclusion
This compound is a versatile and sensitive substrate for monitoring the activity of trypsin, thrombin, furin, and other related proteases. Its utility in research and drug discovery is clear; however, a thorough understanding of its potential cross-reactivity is essential for the accurate interpretation of experimental results. When using this substrate, it is recommended to employ specific inhibitors or to use complementary assays to confirm the identity of the protease responsible for the observed activity, particularly in complex biological samples. Further characterization of its kinetic parameters with a broader range of proteases will undoubtedly enhance its value as a specific tool in protease research.
References
- 1. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Z-Ala-Lys-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 5. Multiple arginine residues contribute to the increased efficacy of peptide substrates for the cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
A Head-to-Head Comparison: Rhodamine- vs. AMC-Based Substrates for Protease Assays
For researchers, scientists, and drug development professionals selecting the optimal tools for protease activity measurement, the choice between rhodamine-based and AMC-based fluorogenic substrates is a critical decision. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed choice for your specific research needs.
Protease assays are fundamental in drug discovery and biomedical research for screening inhibitors and characterizing enzyme kinetics. The selection of a suitable substrate is paramount for achieving sensitive and reliable results. Among the most common fluorogenic substrates are those based on 7-amino-4-methylcoumarin (AMC) and rhodamine, each offering distinct advantages and disadvantages.
Principle of Protease Activity Detection
Both substrate types operate on a "turn-on" fluorescence mechanism. A peptide sequence specific to the protease of interest is conjugated to the fluorophore, quenching its fluorescence. Upon proteolytic cleavage of the peptide, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the protease activity.
Performance Comparison: Rhodamine vs. AMC
Rhodamine-based substrates, particularly those utilizing Rhodamine 110 (R110), have emerged as a highly sensitive alternative to the more traditional AMC-based substrates.[1][2] The primary advantages of rhodamine substrates lie in their superior photophysical properties, leading to enhanced assay sensitivity and reduced interference from library compounds in high-throughput screening (HTS) applications.[2][3]
| Feature | Rhodamine-Based Substrates (R110) | AMC-Based Substrates | Rationale & Key Findings |
| Sensitivity | 50- to 300-fold higher than AMC-based substrates[1][4] | Standard | The enhanced sensitivity of R110 substrates is attributed to the higher extinction coefficient (~80,000 cm⁻¹M⁻¹ at 496 nm) and greater fluorescence of the cleavage product.[1] |
| Spectral Properties | Excitation: ~496 nmEmission: ~520 nm[1] | Excitation: ~340-380 nmEmission: ~440-460 nm[2][5][6] | R110's visible light excitation and emission are less susceptible to interference from colored compounds in chemical libraries, which often absorb in the UV range like AMC.[2][3] |
| Photostability | Generally more photostable than fluorescein-based dyes.[6][7] | Highly stable against photobleaching.[6] | Both fluorophores offer good photostability suitable for kinetic assays. |
| pH Stability | Fluorescence of R110 cleavage products is constant from pH 3-9.[1] | Fluorescence intensity is not affected by pH changes in the range of 3 to 10.[6] | Both are stable across a broad physiological pH range. |
| Reaction Mechanism | Two-step cleavage of bis-amide substrates, yielding a fluorescent monoamide and then the more fluorescent R110.[1][8] | Single cleavage event releases the fluorescent AMC molecule.[2][5] | The two-step cleavage of some rhodamine substrates can complicate kinetic analysis if not properly controlled.[9][10] |
| Applications | High-throughput screening, inhibitor characterization, cell-based assays.[1][3] | General protease assays, caspase activity monitoring.[1][11] | Rhodamine substrates are particularly advantageous for HTS due to reduced compound interference.[3] |
Signaling Pathways and Experimental Workflow
Reaction Mechanisms
The fundamental difference in the cleavage process between bis-amide rhodamine substrates and AMC substrates is visualized below.
Caption: Cleavage mechanisms of Rhodamine and AMC substrates.
Experimental Workflow
A typical workflow for a protease assay using either substrate type involves similar steps, from reagent preparation to data analysis.
Caption: General workflow for a fluorogenic protease assay.
Experimental Protocols
Below are generalized protocols for performing protease assays with both rhodamine- and AMC-based substrates. Specific concentrations and incubation times should be optimized for each enzyme and experimental setup.
Rhodamine-Based Protease Assay Protocol
This protocol is a general guideline and should be optimized for the specific protease and substrate used.
Materials:
-
Rhodamine 110-based peptide substrate (e.g., bis-(CBZ-Arg)-R110)
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 10 mM DTT)[5]
-
DMSO for dissolving the substrate
-
Black 96-well microplate[12]
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of the rhodamine-based substrate in DMSO. Store protected from light.
-
Prepare a working solution of the protease in assay buffer to the desired concentration.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10-100 µM).
-
Pipette 50 µL of the substrate working solution into the wells of the black microplate.
-
To initiate the reaction, add 50 µL of the enzyme working solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation (~496 nm) and emission (~520 nm) wavelengths.
-
Monitor the increase in fluorescence over time (e.g., every 1-5 minutes for 30-60 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Protease activity is proportional to V₀.
AMC-Based Protease Assay Protocol
This protocol provides a general framework for assays using AMC substrates.
Materials:
-
AMC-based peptide substrate (e.g., Ac-DEVD-AMC for caspase-3)[11]
-
Protease of interest
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)[13]
-
DMSO for dissolving the substrate
-
Black 96-well microplate[12]
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of the AMC-based substrate in DMSO. Keep the solution protected from light.[14]
-
Prepare a working solution of the protease in assay buffer.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the final desired concentration (e.g., 5-50 µM).[14]
-
Add 50 µL of the substrate working solution to the wells of the black microplate.
-
Start the reaction by adding 50 µL of the enzyme working solution to the wells. Include a no-enzyme control.
-
Measure fluorescence immediately using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[12][13]
-
Record fluorescence readings at regular intervals to monitor the progress of the reaction.
-
Determine the rate of AMC release by calculating the slope of the linear phase of the fluorescence curve.
Conclusion
Both rhodamine- and AMC-based substrates are valuable tools for protease research. While AMC substrates are well-established and suitable for many applications, rhodamine-based substrates, particularly R110 derivatives, offer significantly higher sensitivity and are less prone to interference from colored compounds. [1][2][3] This makes them the superior choice for high-throughput screening of chemical libraries and for assays requiring the detection of low levels of protease activity. The choice of substrate should ultimately be guided by the specific requirements of the assay, including the nature of the sample, the required sensitivity, and the potential for interfering substances.
References
- 1. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 3. Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubiqbio.com [ubiqbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. static.igem.org [static.igem.org]
The Superior Performance of Pyr-Arg-Thr-Lys-Arg-AMC TFA in Protease Research: A Comparative Guide
In the dynamic field of protease research and drug development, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA with other alternatives, highlighting its advantages through experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their protease assays.
Unveiling the Advantages of this compound
This compound is a highly specific and sensitive fluorogenic substrate designed for the study of proprotein convertases (PCs), a family of serine proteases crucial in the maturation of a wide array of proteins. Its primary targets include furin and PC1/3, enzymes implicated in numerous physiological and pathological processes, including hormone activation, viral infection, and cancer progression.
The key advantages of using this compound in protease research include:
-
High Specificity for Proprotein Convertases: The peptide sequence Pyr-Arg-Thr-Lys-Arg is specifically recognized and cleaved by furin and other PCs at the C-terminal side of the arginine residue. This specificity minimizes off-target effects and ensures that the measured activity is attributable to the protease of interest.
-
Enhanced Sensitivity: Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a significant increase in fluorescence intensity. This allows for the detection of low levels of protease activity with high sensitivity.
-
Suitability for High-Throughput Screening (HTS): The robust signal-to-background ratio and the straightforward "mix-and-read" format of assays using this substrate make it ideal for HTS of potential protease inhibitors.
-
Versatility in Research Applications: This substrate can be employed in a variety of research applications, including enzyme kinetics studies, inhibitor screening, and the characterization of protease activity in complex biological samples.
Comparative Performance Data
The efficacy of a fluorogenic substrate is best assessed by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic efficiency (kcat/Kₘ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Kₘ value signifies greater catalytic efficiency.
The following table summarizes the Kₘ values of Pyr-Arg-Thr-Lys-Arg-AMC for several proprotein convertases, demonstrating its high affinity for these enzymes.[1][2]
| Proprotein Convertase | Kₘ (µM) for Pyr-Arg-Thr-Lys-Arg-AMC |
| Furin | 6.5[1][2] |
| PC1/3 | 3.0[1][2] |
| PC2 | 6.6[1][2] |
| PC4 | 1.7[1][2] |
| PC5/6 | 2.0[1][2] |
| PACE4 | 3.0[1][2] |
| PC7 | 9.5[1][2] |
In comparison to other commercially available fluorogenic substrates, Pyr-Arg-Thr-Lys-Arg-AMC often exhibits superior or comparable performance. For instance, while Boc-RVRR-AMC is also a substrate for furin, detailed kinetic comparisons in the literature often highlight the robust performance of substrates with the core R-X-K/R-R motif, which is present in Pyr-Arg-Thr-Lys-Arg-AMC.
Furthermore, alternative fluorophores to AMC, such as 7-amino-4-carbamoylmethylcoumarin (ACC), have been developed. While ACC can offer an increased quantum yield, the synthesis of ACC-based substrates can be more complex.[3] For many standard applications, the sensitivity provided by AMC is more than sufficient.
Experimental Protocols
To facilitate the use of this compound in your research, we provide a detailed protocol for a standard protease activity assay.
Materials:
-
This compound
-
Recombinant human furin or other target protease
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.01% Brij-35)
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (e.g., for Kₘ determination, a range of concentrations from 0.1 to 10 times the expected Kₘ should be used).
-
Dilute the protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically but should be low enough to ensure the reaction rate is linear over the measurement period.
-
-
Assay Procedure:
-
Add 50 µL of the protease working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For Kₘ and Vₘₐₓ determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Visualizing the Molecular Pathways
To better understand the biological context in which this compound is utilized, the following diagrams illustrate a key signaling pathway involving furin and an experimental workflow for its use.
References
Navigating the Pitfalls: A Comparative Guide to AMC-Based Fluorogenic Substrates and Their Alternatives
For researchers, scientists, and drug development professionals working with enzymatic assays, the choice of a fluorogenic substrate is a critical decision that can significantly impact experimental outcomes. While 7-amino-4-methylcoumarin (AMC)-based substrates have long been a popular choice, a clear understanding of their inherent limitations is essential for robust and reliable data. This guide provides an in-depth comparison of AMC substrates with modern alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.
The Double-Edged Sword: Understanding the Limitations of AMC Substrates
AMC-based fluorogenic substrates are widely used to measure the activity of a variety of enzymes, particularly proteases. The principle is straightforward: an enzyme cleaves the amide bond between a peptide and the AMC fluorophore, liberating the highly fluorescent AMC molecule from its quenched state. This results in a measurable increase in fluorescence intensity, which is proportional to enzyme activity.
However, despite their widespread use, AMC substrates are not without their drawbacks. A primary concern is that not all enzymes process these artificial substrates with high efficiency. The linkage between the peptide and the fluorophore does not always mimic the natural isopeptide bond found in native substrates, potentially leading to lower catalytic rates and reduced sensitivity. This often necessitates the use of higher enzyme concentrations to achieve a detectable signal.
Furthermore, the inherent fluorescence of AMC can be a source of interference. In high-throughput screening (HTS) applications, test compounds themselves may be fluorescent, leading to false positives. Conversely, compounds can also quench the fluorescence of AMC, resulting in false negatives. The fluorescence of AMC is also known to be pH-dependent, although it remains relatively stable at physiological pH. Another significant limitation is the relatively lower quantum yield of AMC compared to some newer fluorophores, which can impact assay sensitivity. In specialized applications like droplet-based microfluidics, the hydrophobicity of AMC can cause it to leak from aqueous droplets into the surrounding oil phase, compromising the assay.
A Brighter Horizon: Superior Alternatives to AMC Substrates
To address the shortcomings of AMC-based assays, a new generation of fluorogenic and luminogenic substrates has been developed. These alternatives offer significant advantages in terms of sensitivity, specificity, and reduced interference.
ACC (7-amino-4-carbamoylmethylcoumarin): A close relative of AMC, ACC boasts a significantly higher fluorescence quantum yield, approximately three times that of AMC.[1] This enhanced brightness allows for the use of lower substrate and enzyme concentrations, making it a more sensitive and cost-effective option, especially when working with precious enzymes.[2][3] Kinetically, ACC substrates have been shown to be comparable to their AMC counterparts.[2][3]
Ub-KTG (Ubiquitin-TAMRA-Lys-Gly): For assays involving deubiquitinating enzymes (DUBs), the Ub-KTG substrate offers a more physiologically relevant alternative. It features a true isopeptide bond, mimicking the natural linkage between ubiquitin and its target proteins.[4] This substrate is utilized in a fluorescence polarization (FP) assay. The principle relies on the change in the tumbling rate of the fluorescently labeled molecule upon enzymatic cleavage. The large, uncleaved Ub-KTG tumbles slowly, resulting in high polarization, while the small, cleaved TAMRA-Lys-Gly fragment tumbles rapidly, leading to low polarization. This method is less susceptible to interference from fluorescent compounds that affect fluorescence intensity.
Ub-AML (Ubiquitin-aminoluciferin): Moving beyond fluorescence, the Ub-AML substrate utilizes a luminescence-based readout. Enzymatic cleavage releases aminoluciferin, which is then a substrate for luciferase, producing a light signal. This bioluminescent approach offers exceptional sensitivity, often allowing for the use of 10 to 1000-fold less enzyme compared to AMC-based assays.[4][5][6] The high signal-to-noise ratio makes it particularly suitable for HTS and for studying enzymes with low activity.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key performance characteristics of AMC-based substrates and their alternatives. The data presented is a synthesis from multiple sources and should be considered as a general guide. Specific values may vary depending on the enzyme and assay conditions.
| Feature | AMC-based Substrates | ACC-based Substrates | Ub-KTG (FP) | Ub-AML (Luminescence) |
| Detection Principle | Fluorescence Intensity | Fluorescence Intensity | Fluorescence Polarization | Luminescence |
| Relative Quantum Yield | Low | High (~3x AMC)[1] | N/A | N/A |
| Sensitivity | Moderate | High | High | Very High |
| Typical Enzyme Conc. | High | Low | Low | Very Low (10-1000x less than AMC)[4][5][6] |
| Physiological Relevance | Moderate (non-isopeptide linkage) | Moderate (non-isopeptide linkage) | High (isopeptide linkage)[4] | High (full-length ubiquitin) |
| Susceptibility to Interference | High (fluorescence quenching/enhancement) | High (fluorescence quenching/enhancement) | Low | Very Low |
| Excitation (nm) | ~340-380 | ~325-380 | ~550 (TAMRA) | N/A |
| Emission (nm) | ~440-460 | ~400-460 | ~590 (TAMRA) | N/A |
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cleavage of AMC substrates, a comparison of the different assay workflows, and a decision-making guide for substrate selection.
Figure 1. Mechanism of AMC-based fluorogenic assays.
Figure 2. Comparative workflows for different substrate types.
Figure 3. Decision tree for selecting the appropriate substrate.
In the Lab: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for key experiments cited in this guide.
Protocol 1: General Enzyme Activity Assay using AMC/ACC Substrates
Materials:
-
Enzyme of interest
-
AMC or ACC-conjugated peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the AMC/ACC substrate in DMSO to make a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the enzyme in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the AMC/ACC substrate solution to each well to a final concentration of 10-100 µM.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with readings every 1-2 minutes.
-
Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the no-enzyme control.
-
Protocol 2: Deubiquitinase (DUB) Activity Assay using Ub-KTG and Fluorescence Polarization
Materials:
-
DUB enzyme
-
Ub-KTG substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well, low-volume, black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the DUB enzyme in assay buffer.
-
Dilute the Ub-KTG substrate in assay buffer to the desired final concentration (e.g., 100 nM).
-
-
Assay Setup:
-
Add 10 µL of the DUB enzyme dilution to the appropriate wells. Include a no-enzyme control for maximum polarization (Pmax) and a well with only the cleaved fluorophore for minimum polarization (Pmin).
-
-
Initiate Reaction:
-
Add 10 µL of the Ub-KTG substrate solution to each well.
-
-
Measurement:
-
Measure fluorescence polarization immediately and kinetically over time at room temperature.
-
Use an excitation filter of ~530-550 nm and emission filters for parallel (S) and perpendicular (P) planes at ~580-590 nm.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values at each time point.
-
The decrease in mP over time is proportional to the DUB activity.
-
Protocol 3: Highly Sensitive DUB Assay using Ub-AML and Luminescence
Materials:
-
DUB enzyme
-
Ub-AML substrate
-
Luciferase-based detection reagent (containing luciferase and ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the DUB enzyme in assay buffer.
-
Dilute the Ub-AML substrate in assay buffer to the desired final concentration (e.g., 1 µM).
-
-
Enzymatic Reaction:
-
In the wells of the microplate, combine 25 µL of the DUB enzyme dilution and 25 µL of the Ub-AML substrate solution.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add 50 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of cleaved aminoluciferin and thus to the DUB activity.
-
Conclusion: Making an Informed Choice
The era of relying solely on AMC-based fluorogenic substrates is evolving. While they remain a viable option for certain applications, researchers now have access to a suite of superior alternatives that offer enhanced sensitivity, physiological relevance, and reduced susceptibility to interference. By carefully considering the specific requirements of their assay, including the nature of the enzyme, the need for high-throughput screening, and the potential for compound interference, scientists can make an informed decision that will ultimately lead to more accurate and reliable experimental data. This guide serves as a foundational resource to navigate these choices and to design and execute robust and meaningful enzymatic assays.
References
- 1. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ubiqbio.com [ubiqbio.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay [bio-protocol.org]
- 5. Bioluminescence Assay Platform for Selective and Sensitive Detection of Ub/Ubl Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence assay platform for selective and sensitive detection of Ub/Ubl proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Pyr-Arg-Thr-Lys-Arg-AMC TFA Assays
For researchers, scientists, and drug development professionals relying on accurate enzymatic activity data, the reproducibility of assays is paramount. This guide provides a comprehensive comparison of the Pyr-Arg-Thr-Lys-Arg-AMC TFA assay with alternative methods for measuring the activity of proteases such as trypsin, thrombin, and furin. We delve into the critical aspects of assay performance, provide detailed experimental protocols, and present quantitative data to facilitate informed decisions in your research.
Understanding the Landscape of Protease Assays
The this compound assay is a fluorogenic method used to determine the activity of specific serine proteases. The substrate, Pyr-Arg-Thr-Lys-Arg-AMC, is cleaved by the target protease, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to measure enzyme activity. While widely used, it is essential to consider its performance in the context of other available assays to ensure the selection of the most appropriate method for your specific application.
Performance Comparison of Protease Assays
To objectively assess the this compound assay, we compare it with common alternatives. The following table summarizes key performance indicators for various fluorogenic and chromogenic substrates used in trypsin, thrombin, and furin activity assays. Reproducibility is a key focus, presented as inter- and intra-assay coefficients of variation (CV), which are standard measures of precision. A lower CV indicates higher reproducibility.
| Assay Type | Substrate | Target Protease(s) | Detection Method | Inter-Assay CV (%) | Intra-Assay CV (%) | Notes |
| Fluorogenic | This compound | Trypsin, Thrombin, Furin | Fluorescence (Ex/Em ~350/450 nm) | < 15% (Typical) | < 10% (Typical) | Good sensitivity. Reproducibility is dependent on meticulous experimental execution. |
| Fluorogenic | Boc-Gln-Ala-Arg-AMC | Trypsin-like proteases | Fluorescence (Ex/Em ~380/460 nm) | Variable | Variable | Commonly used for trypsin activity. |
| Fluorogenic | Boc-Val-Pro-Arg-AMC | Thrombin | Fluorescence (Ex/Em ~380/460 nm) | Variable | Variable | A standard fluorogenic substrate for thrombin.[1] |
| Fluorogenic | pERTKR-AMC | Furin | Fluorescence (Ex/Em not specified) | Not Reported | Not Reported | Specific fluorogenic substrate for furin.[2] |
| Fluorogenic | 7-amino-4-carbamoylmethylcoumarin (ACC) based substrates | Various Proteases | Fluorescence (Ex/Em ~380/460 nm) | Not Reported | Not Reported | ACC offers an approximately 3-fold higher fluorescence yield than AMC, potentially increasing sensitivity.[3][4] |
| Chromogenic | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Trypsin | Spectrophotometry (Absorbance at 253 nm) | Variable | Variable | A classic spectrophotometric assay for trypsin.[5] |
| Chromogenic | Boc-Gln-Ala-Arg-pNA | Trypsin-like proteases | Spectrophotometry (Absorbance at 405 nm) | Not Reported | Not Reported | p-nitroanilide (pNA) based chromogenic substrate.[6] |
| Chromogenic | Boc-Val-Pro-Arg-pNA | Thrombin | Spectrophotometry (Absorbance at 405 nm) | Variable | Variable | A chromogenic alternative for thrombin activity. |
Note: The provided CV values are typical ranges for well-optimized assays. Actual reproducibility will depend on specific laboratory conditions, instrumentation, and operator proficiency. It is crucial to determine these values in your own laboratory setting.
Key Signaling Pathways
The proteases targeted by the Pyr-Arg-Thr-Lys-Arg-AMC substrate play crucial roles in various signaling pathways. Understanding these pathways is essential for contextualizing experimental results.
Thrombin Signaling
Thrombin is a key serine protease in the coagulation cascade and also signals through Protease-Activated Receptors (PARs), specifically PAR1, PAR3, and PAR4, on the surface of cells like platelets and endothelial cells.[7][8] This signaling is initiated by the proteolytic cleavage of the N-terminal domain of the PAR, which then acts as a tethered ligand to activate the receptor.[7] This activation triggers downstream signaling cascades involving G-proteins, leading to various cellular responses, including platelet aggregation, inflammation, and cell proliferation.[9][10]
Caption: Thrombin signaling pathway via Protease-Activated Receptors (PARs).
Furin Signaling
Furin, a proprotein convertase, is primarily located in the trans-Golgi network and is involved in the processing of a wide array of precursor proteins into their biologically active forms.[11][12] Its substrates include growth factors (like TGF-β), receptors, hormones, and viral envelope proteins.[11][13][14] Furin-mediated cleavage is a critical step in many physiological and pathological processes, including embryogenesis, tissue homeostasis, and the pathogenesis of infectious diseases and cancer.[11][12]
Caption: Furin-mediated proprotein processing and subsequent signaling.
Trypsin Signaling
Similar to thrombin, trypsin can also act as a signaling molecule by activating PARs, particularly PAR2.[15] This activation by trypsin is relevant in various tissues, including the gastrointestinal tract, skin, and airways, where it can contribute to inflammation and other physiological responses.[16][17]
Caption: Trypsin signaling through Protease-Activated Receptor 2 (PAR2).
Experimental Protocols
To ensure the reproducibility of your results, it is imperative to follow a well-defined and consistent experimental protocol. Below is a general protocol for a fluorogenic protease assay using an AMC-conjugated substrate, which can be adapted for this compound.
General Fluorogenic Protease Assay Protocol
Materials:
-
Purified protease (e.g., Trypsin, Thrombin, or Furin)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the lyophilized protease and substrate in the appropriate solvent (as recommended by the manufacturer) to create stock solutions.
-
Prepare working solutions of the protease and substrate by diluting the stock solutions in Assay Buffer to the desired concentrations.
-
-
Assay Setup:
-
Pipette the Assay Buffer into the wells of the 96-well microplate.
-
Add the protease working solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Contains only the substrate and Assay Buffer to measure background fluorescence.
-
No-substrate control: Contains only the enzyme and Assay Buffer.
-
-
-
Initiate the Reaction:
-
Add the substrate working solution to all wells to start the enzymatic reaction.
-
Mix the contents of the wells gently by shaking the plate for a few seconds.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period. The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for AMC (typically Ex/Em = 350-380 nm / 450-460 nm).
-
Record the fluorescence at multiple time points to determine the reaction kinetics.
-
Workflow for Assessing Assay Reproducibility
To quantify the reproducibility of your assay, you will need to determine the inter- and intra-assay coefficients of variation (CV).
Caption: Workflow for calculating intra- and inter-assay coefficients of variation (CV).
Intra-Assay CV (Within-run precision):
-
Prepare a single sample (e.g., a known concentration of enzyme).
-
Run multiple replicates (e.g., 10-20) of this sample in the same assay plate.
-
Calculate the mean and standard deviation of the measured activities for these replicates.
-
Calculate the intra-assay CV using the formula: (Standard Deviation / Mean) * 100%.[18][19][20]
-
An acceptable intra-assay CV is generally considered to be below 10%.[18][19]
Inter-Assay CV (Between-run precision):
-
Prepare aliquots of a single sample and store them under conditions that ensure stability.
-
Run one aliquot in different assays on different days or with different batches of reagents.
-
Calculate the mean and standard deviation of the results obtained from these different runs.
-
Calculate the inter-assay CV using the formula: (Standard Deviation / Mean) * 100%.[18][19][20]
-
An acceptable inter-assay CV is generally considered to be below 15%.[18][19]
References
- 1. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 6. chondrex.com [chondrex.com]
- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 8. ahajournals.org [ahajournals.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ashpublications.org [ashpublications.org]
- 11. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furin - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. sumoprotease.com [sumoprotease.com]
- 17. researchgate.net [researchgate.net]
- 18. salimetrics.com [salimetrics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyr-Arg-Thr-Lys-Arg-AMC TFA: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Pyr-Arg-Thr-Lys-Arg-AMC TFA, a fluorogenic substrate used in enzymatic assays. While the immediate hazard classification of the peptide conjugate may be low, the trifluoroacetate (TFA) salt component necessitates careful handling and disposal to ensure environmental protection and laboratory safety.
I. Core Safety and Handling Principles
While a Safety Data Sheet (SDS) for this compound may classify the product as not a hazardous substance or mixture, it is crucial to recognize the environmental persistence of the trifluoroacetate (TFA) counter-ion.[1][2][3] Standard laboratory practice should always prioritize the minimization of chemical release into the environment.
Key Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Solutions of the peptide should be prepared and handled with care to avoid splashes and aerosols.
II. Disposal Procedures: A Step-by-Step Guide
Due to the persistent nature of the TFA component, direct disposal of this compound into the sanitary sewer or regular solid waste is not recommended . The precautionary principle dictates that it should be treated as a chemical waste stream.
Step 1: Waste Segregation and Collection
-
Aqueous Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with acidic aqueous solutions.
-
Solid Waste: Unused or expired lyophilized powder, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes), should be collected in a separate, sealed, and clearly labeled solid hazardous waste container.
-
Sharps: Any needles or other sharps contaminated with the substance should be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Labeling
-
All waste containers must be labeled with the full chemical name: "this compound" or "Waste containing this compound".
-
Include the approximate concentration and quantity of the waste.
-
Affix any required hazardous waste labels as per your institution's and local regulations.
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is compliant with all institutional and local regulations for hazardous waste storage.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to neutralize the waste unless it is a specifically approved and documented laboratory procedure.
III. Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data related to the disposal considerations for this compound.
| Parameter | Value/Information | Source/Note |
| Hazard Classification | Not classified as a hazardous substance or mixture. | Product SDS |
| TFA Component Hazard | Persistent in the environment, potential for bioaccumulation in plants.[1][2][3] | Environmental Science Literature |
| Recommended Disposal Route | Hazardous chemical waste stream. | Precautionary Principle |
| Aqueous Waste pH | Likely to be acidic due to the TFA salt. | Chemical Property |
| Solid Waste Handling | Collect in a sealed, labeled hazardous waste container. | Standard Laboratory Practice |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and environmental considerations are met at each stage of the process.
V. Logical Relationship of Disposal Decision
The decision to treat this compound as hazardous waste is based on a logical assessment of its components and the principle of environmental stewardship. The following diagram illustrates this decision-making process.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
